Ethyl 2-(dimethylamino)benzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-(dimethylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)9-7-5-6-8-10(9)12(2)3/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBFAMHUKZLWSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00970774 | |
| Record name | Ethyl 2-(dimethylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00970774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55426-74-9 | |
| Record name | Ethyl 2-(dimethylamino)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55426-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-dimethylaminobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055426749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-(dimethylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00970774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-dimethylaminobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.195 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physical Properties of Ethyl 2-(dimethylamino)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Ethyl 2-(dimethylamino)benzoate (CAS No. 55426-74-9). The information is curated for professionals in research and development, offering quantitative data, detailed experimental protocols for property determination, and a visualization of its common synthesis pathway.
Core Physical and Chemical Properties
This compound is an organic compound belonging to the ester class, characterized by an ethyl group, a benzoate moiety, and a dimethylamino functional group.[1] It typically presents as a colorless to pale yellow liquid.[1] The quantitative physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 55426-74-9 | [2] |
| Molecular Formula | C₁₁H₁₅NO₂ | [2] |
| Molecular Weight | 193.24 g/mol | [2] |
| Physical State | Colorless to pale yellow liquid | [1] |
| Boiling Point | 281.2 °C at 760 mmHg | [2] |
| Density | 1.062 g/cm³ | [2] |
| Refractive Index | 1.539 | [2] |
| Flash Point | 106.7 °C | [2] |
| Solubility | Soluble in ethanol and ether; limited solubility in water. | [1] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of a liquid organic compound such as this compound.
Determination of Boiling Point (Distillation Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer (with appropriate range)
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
Place approximately 5-10 mL of this compound into the distillation flask.
-
Add a few boiling chips to ensure smooth boiling.
-
Set up the simple distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is distilling.
-
Begin heating the flask gently using the heating mantle.
-
Observe the temperature as the liquid begins to boil and the vapor condenses.
-
Record the temperature at which a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.
-
Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
Determination of Density
Density is the mass of a substance per unit volume.
Apparatus:
-
Pycnometer (specific gravity bottle) of a known volume (e.g., 5 mL or 10 mL)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
Procedure:
-
Clean and dry the pycnometer thoroughly. Weigh the empty pycnometer on the analytical balance and record its mass (m₁).
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20°C or 25°C) until it reaches thermal equilibrium.
-
Adjust the water level to the calibration mark, ensuring no air bubbles are present. Dry the outside of the pycnometer and weigh it (m₂).
-
Empty and dry the pycnometer again. Fill it with this compound.
-
Place the filled pycnometer in the constant temperature water bath to reach the same temperature.
-
Adjust the liquid level to the calibration mark, dry the exterior, and weigh it (m₃).
-
The density (ρ) is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.
Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.
Apparatus:
-
Test tubes
-
Vortex mixer or shaker
-
Graduated pipettes
Procedure:
-
Qualitative Assessment:
-
Place a small, measured amount (e.g., 0.1 mL) of this compound into a test tube.
-
Add a measured volume (e.g., 2 mL) of the solvent to be tested (e.g., water, ethanol, diethyl ether).
-
Agitate the mixture vigorously for 1-2 minutes using a vortex mixer.
-
Observe the mixture. If a single, clear phase results, the substance is soluble. If two distinct layers remain or the solution is cloudy, it is insoluble or sparingly soluble.
-
-
Quantitative Assessment (if required):
-
Prepare a saturated solution of this compound in the desired solvent at a specific temperature by adding an excess of the compound to the solvent and stirring until equilibrium is reached.
-
Carefully take a known volume of the clear supernatant.
-
Evaporate the solvent from the aliquot and weigh the remaining residue.
-
Calculate the solubility in terms of grams per 100 mL or other standard units.
-
Mandatory Visualization: Synthesis Pathway
A common and efficient method for the synthesis of this compound is the Fischer esterification of 2-(dimethylamino)benzoic acid with ethanol in the presence of an acid catalyst.
Caption: Fischer Esterification workflow for the synthesis of this compound.
References
An In-depth Technical Guide to Ethyl 2-(dimethylamino)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-(dimethylamino)benzoate, a tertiary amine and benzoate ester. The document details its chemical structure, physicochemical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role in polymer chemistry.
Chemical Structure and Identification
This compound is an organic compound featuring a benzene ring substituted with an ethyl ester and a dimethylamino group at the ortho position.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 55426-74-9 | [1] |
| Molecular Formula | C11H15NO2 | [1] |
| Molecular Weight | 193.24 g/mol | [1] |
| InChI | InChI=1S/C11H15NO2/c1-4-14-11(13)9-7-5-6-8-10(9)12(2)3/h5-8H,4H2,1-3H3 | [1] |
| InChIKey | ORBFAMHUKZLWSD-UHFFFAOYSA-N | [1] |
| SMILES | CCOC(=O)C1=CC=CC=C1N(C)C | [1] |
| Synonyms | 2-Dimethylamino-benzoic acid ethyl ester, Ethyl 2-dimethylaminobenzoate | [1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
Table 2: Physicochemical Properties
| Property | Value | Reference |
| XLogP3 | 2.9 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Exact Mass | 193.110278721 Da | [1] |
| Monoisotopic Mass | 193.110278721 Da | [1] |
| Topological Polar Surface Area | 29.5 Ų | [1] |
| Heavy Atom Count | 14 | [1] |
Spectroscopic Data
Detailed spectroscopic data is essential for the characterization and quality control of this compound.
Table 3: 1H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.85 - 7.95 | m | 1H | Ar-H |
| 7.35 - 7.45 | m | 1H | Ar-H |
| 6.95 - 7.05 | m | 2H | Ar-H |
| 4.34 | q | 2H | -OCH2CH3 |
| 2.87 | s | 6H | -N(CH3)2 |
| 1.36 | t | 3H | -OCH2CH3 |
Table 4: 13C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| 168.4 | C=O |
| 152.1 | Ar-C-N |
| 132.3 | Ar-CH |
| 130.8 | Ar-CH |
| 121.5 | Ar-C-C=O |
| 118.9 | Ar-CH |
| 116.4 | Ar-CH |
| 60.5 | -OCH2- |
| 43.1 | -N(CH3)2 |
| 14.4 | -CH3 |
Table 5: Infrared (IR) Spectroscopy Data
| Wavenumber (cm-1) | Assignment |
| 2970 - 2800 | C-H stretch (aliphatic) |
| 1715 | C=O stretch (ester) |
| 1590, 1490 | C=C stretch (aromatic) |
| 1250 | C-O stretch (ester) |
| 1150 | C-N stretch |
Table 6: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 193 | [M]+ (Molecular ion) |
| 164 | [M - C2H5]+ |
| 148 | [M - OCH2CH3]+ |
| 132 | [M - COOCH2CH3]+ |
| 119 | [C6H4N(CH3)2]+ |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the esterification of 2-(dimethylamino)benzoic acid. A detailed experimental protocol is provided below.
Reaction:
2-(dimethylamino)benzoic acid + Ethanol --(H2SO4)--> this compound + H2O
Materials:
-
2-(dimethylamino)benzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-(dimethylamino)benzoic acid in an excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Caption: General workflow for the synthesis of this compound.
Applications in Research and Development
Photoinitiator in Polymer Chemistry
This compound is widely used as a co-initiator or amine synergist in photopolymerization reactions. It is particularly effective in combination with Type II photoinitiators, such as benzophenone and its derivatives.
Upon exposure to UV light, the photoinitiator absorbs energy and enters an excited triplet state. It then undergoes an intermolecular reaction with this compound. The tertiary amine acts as an electron and proton donor, leading to the formation of a reactive free radical. This radical species then initiates the polymerization of monomers, such as acrylates.
This process is crucial in various industrial applications, including UV-curable coatings, inks, and adhesives.
Caption: Signaling pathway of photopolymerization initiation.
Biological Activity
Currently, there is limited publicly available data specifically detailing the biological activity, cytotoxicity, or direct applications of this compound in drug development. While the dimethylamino pharmacophore is present in numerous FDA-approved drugs, the specific toxicological and pharmacological profiles of this compound have not been extensively reported in the literature.[2]
Studies on structurally related compounds, such as polymers containing dimethylamino ethyl methacrylate, have been conducted to assess their antimicrobial properties.[2] However, these findings cannot be directly extrapolated to this compound.
Professionals in drug development should consider this lack of data and conduct thorough in-house toxicological and pharmacological assessments before considering this compound for any pharmaceutical application.
Conclusion
This compound is a well-characterized compound with significant applications in polymer chemistry as a photoinitiator. Its synthesis is straightforward, and its spectroscopic properties are well-defined. While its role in materials science is established, its potential in drug development remains largely unexplored, necessitating further investigation into its biological activity and safety profile. This guide provides a foundational resource for researchers and professionals working with or considering the use of this compound.
References
An In-depth Technical Guide on the Inferred Mechanism of Action of Ethyl 2-(dimethylamino)benzoate
Disclaimer: Direct experimental data on the specific mechanism of action for Ethyl 2-(dimethylamino)benzoate is limited in publicly available scientific literature. This guide provides an in-depth analysis of its inferred mechanism based on the well-established pharmacology of its close structural analog, Benzocaine (Ethyl 4-aminobenzoate). The structural and physicochemical similarities between these two molecules strongly suggest a shared primary mechanism of action as a local anesthetic via the blockade of voltage-gated sodium channels.
Executive Summary
This compound is an aromatic ester that is structurally analogous to a class of local anesthetics. Its predicted mechanism of action is the inhibition of voltage-gated sodium channels in neuronal membranes. By blocking these channels, this compound is expected to prevent the generation and propagation of action potentials, leading to a reversible blockade of nerve conduction and a loss of sensation in the localized area of application. This technical guide outlines the inferred molecular interactions, signaling pathways, and experimental methodologies to characterize this activity, using data from its well-studied counterpart, Benzocaine, as a primary reference.
Inferred Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
The primary mechanism of action for local anesthetics like Benzocaine involves the direct interaction with voltage-gated sodium channels (VGSCs). These channels are crucial for the initiation and propagation of action potentials in excitable cells, including neurons.[1] The process can be broken down into the following key steps:
-
Diffusion across the Neuronal Membrane: In its uncharged form, the lipophilic aromatic structure of the molecule allows it to diffuse across the lipid bilayer of the neuronal membrane into the cytoplasm.[2]
-
Binding to the Sodium Channel: Once inside the neuron, the molecule binds to a specific receptor site within the pore of the voltage-gated sodium channel.[3] This binding is thought to occur on the intracellular side of the channel.[2]
-
Inhibition of Sodium Influx: The binding of the molecule to the sodium channel stabilizes the channel in its inactivated state, preventing the conformational change required for channel opening in response to a nerve impulse.[3] This blockage inhibits the influx of sodium ions that is necessary for membrane depolarization.
-
Blockade of Action Potential: By preventing depolarization, the generation and propagation of action potentials along the nerve fiber are halted, resulting in a failure to transmit the nerve impulse to the central nervous system, which is perceived as a lack of sensation.[1]
Quantitative Data (Based on Benzocaine)
The following table summarizes key quantitative parameters for the interaction of Benzocaine with voltage-gated sodium channels. It is anticipated that this compound would exhibit comparable values.
| Parameter | Value | Cell Type/Condition | Reference |
| ED50 for Imax reduction | 0.32 mmol/L | Wild-Type (WT) channels | [4][5] |
| Kd (dissociation constant) for resting channels | ~300 µM | - | [6] |
| IC50 for open-channel block | ~20 µM | - | [6] |
| pKa | 2.6 | - | [7] |
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for the local anesthetic action of this compound, inferred from the mechanism of Benzocaine.
Experimental Protocols
The primary experimental technique to elucidate the mechanism of action of a sodium channel blocker is patch-clamp electrophysiology .
Whole-Cell Voltage-Clamp Protocol for Assessing Sodium Channel Blockade
This protocol is designed to measure the effect of a compound on the whole-cell sodium current in a cultured neuronal or heterologous expression system (e.g., HEK-293 cells expressing a specific sodium channel subtype).
I. Cell Preparation:
-
Culture cells expressing the voltage-gated sodium channel of interest to 60-80% confluency.
-
On the day of recording, detach cells using a gentle enzymatic solution and re-plate them onto glass coverslips at a low density.
-
Allow cells to adhere for at least 30 minutes before use.
II. Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels.
III. Electrophysiological Recording:
-
Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 2-5 MΩ when filled with the internal solution.
-
Approach a single cell with the patch pipette and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -100 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms) to elicit sodium currents.
-
Record the resulting currents using a patch-clamp amplifier and digitizer.
IV. Drug Application:
-
After obtaining stable baseline recordings, perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Allow the compound to equilibrate for several minutes.
-
Repeat the voltage-step protocol to record sodium currents in the presence of the compound.
-
To determine the dose-response relationship, repeat the application with increasing concentrations of the compound.
V. Data Analysis:
-
Measure the peak amplitude of the sodium current at each voltage step before and after drug application.
-
Construct current-voltage (I-V) curves.
-
Calculate the percentage of current inhibition at each concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
Experimental Workflow Diagram
Structure-Activity Relationship (SAR)
The local anesthetic activity of aminobenzoate esters is influenced by their chemical structure. Key relationships, which likely apply to this compound, include:
-
Aromatic Ring: The lipophilic aromatic ring is essential for penetrating the nerve cell membrane. Electron-donating groups on the ring, such as the amino group, can enhance activity.[6][8]
-
Ester Linkage: The intermediate ester chain influences the duration of action and metabolism. Esters are typically hydrolyzed by plasma esterases.[9]
-
Amino Group: The terminal amino group is hydrophilic and is important for the water solubility of the hydrochloride salt form of the drug. For tertiary amines like the dimethylamino group in the target compound, this contributes to the overall potency.[10]
The "ortho" position of the dimethylamino group in this compound, as opposed to the "para" position in Benzocaine, may influence its potency and binding kinetics, but the fundamental mechanism of sodium channel blockade is expected to be conserved.
Conclusion
While direct experimental validation is pending, the structural analogy of this compound to Benzocaine provides a strong basis for inferring its mechanism of action. It is highly probable that this compound functions as a local anesthetic by blocking voltage-gated sodium channels, thereby inhibiting nerve impulse transmission. The experimental protocols and quantitative data presented in this guide, based on its well-characterized analog, provide a robust framework for the future investigation and characterization of this compound's pharmacological profile. Further research employing techniques such as patch-clamp electrophysiology is necessary to definitively confirm and quantify this proposed mechanism.
References
- 1. Benzocaine - Wikipedia [en.wikipedia.org]
- 2. Benzocaine Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00476A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
An In-depth Technical Guide to the Photochemical Properties of Ethyl 2-(dimethylamino)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Ethyl 2-(dimethylamino)benzoate, a derivative of benzoic acid, serves as a crucial component in UV-curable formulations, acting as a highly effective amine synergist.[1] Its primary function is to enhance the efficiency of photoinitiators, particularly Type II photoinitiators, in converting liquid resins into solid polymers upon exposure to UV radiation. This process is fundamental in a variety of industrial applications, including printing inks, coatings, and adhesives. The synergistic action of this compound helps to overcome oxygen inhibition, a common issue in photopolymerization, thereby ensuring a more complete and rapid cure.
Physicochemical Properties
While detailed photophysical data for this compound is scarce, its basic physicochemical properties are documented.
| Property | Value | Reference |
| CAS Number | 2208-05-1 | [2] |
| Molecular Formula | C₁₁H₁₅NO₂ | [2] |
| Molecular Weight | 193.24 g/mol | [2] |
| Boiling Point | 155-159 °C at 20 mmHg | [2] |
| Density | 1.014 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.5077 | [2] |
Photochemical Properties: A Comparative Analysis
Due to the limited availability of specific photochemical data for this compound, the properties of its isomer, Ethyl 4-(dimethylamino)benzoate (EDB), are presented here as a close structural analog. The position of the dimethylamino group influences the electronic structure and, consequently, the photochemical behavior.
Table of Photochemical Data for Ethyl 4-(dimethylamino)benzoate
| Parameter | Value | Conditions |
| Absorption Maximum (λmax) | 308 nm | - |
| Molar Extinction Coefficient (ε) | 23,200 M⁻¹cm⁻¹ | at 310.25 nm in ethanol |
| Fluorescence Emission Maximum | ~331 nm | in cyclohexane |
| Fluorescence Quantum Yield (Φf) | 0.29 | in cyclohexane |
It is important to note that the ortho-position of the dimethylamino group in this compound is likely to cause steric hindrance, which may lead to shifts in the absorption and emission maxima and a potential decrease in the fluorescence quantum yield compared to the para-isomer.
Photochemical Reaction Mechanism: Role as an Amine Synergist
This compound functions as an amine synergist in conjunction with a Type II photoinitiator (e.g., benzophenone). The general mechanism involves the following steps upon UV irradiation:
-
The photoinitiator absorbs a photon and is promoted to an excited singlet state, followed by efficient intersystem crossing to the triplet state.
-
The excited triplet state of the photoinitiator abstracts a hydrogen atom from the amine synergist.
-
This hydrogen abstraction generates a ketyl radical from the photoinitiator and an aminoalkyl radical from the amine synergist.
-
The highly reactive aminoalkyl radical then initiates the polymerization of monomers (e.g., acrylates).
This synergistic interaction is crucial for generating the free radicals necessary for polymerization and for scavenging oxygen, which can quench the excited state of the photoinitiator and inhibit the polymerization process.[1]
Caption: Photochemical mechanism of this compound as an amine synergist.
Experimental Protocols
The characterization of the photochemical properties of compounds like this compound involves several key experiments:
UV-Visible Absorption Spectroscopy
-
Objective: To determine the absorption spectrum and molar extinction coefficient.
-
Methodology:
-
Prepare a series of solutions of this compound of known concentrations in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Record the absorbance spectra of these solutions using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm).
-
The wavelength of maximum absorbance (λmax) is determined from the spectrum.
-
The molar extinction coefficient (ε) is calculated at λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
-
Fluorescence Spectroscopy
-
Objective: To determine the fluorescence emission spectrum and quantum yield.
-
Methodology:
-
Prepare a dilute solution of the compound in a suitable solvent.
-
Excite the sample at a wavelength where it absorbs strongly (ideally at λmax).
-
Record the fluorescence emission spectrum using a spectrofluorometer.
-
The fluorescence quantum yield (Φf) is determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate). The quantum yield is calculated using the following equation: Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Caption: Workflow for photochemical characterization.
Conclusion
This compound is a vital component in the field of photopolymerization, acting as an efficient amine synergist. While specific quantitative data on its photochemical properties are not extensively reported, a comparative analysis with its 4-isomer, Ethyl 4-(dimethylamino)benzoate, provides valuable insights into its likely absorption and emission characteristics. The provided experimental protocols offer a clear guide for researchers to fully characterize this and similar compounds. A deeper understanding of the photochemical mechanisms of such synergists is paramount for the continued development of advanced UV-curable materials in various technological sectors.
References
An In-depth Technical Guide on the Solubility of Ethyl 2-(dimethylamino)benzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of Ethyl 2-(dimethylamino)benzoate in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide presents qualitative solubility information and outlines a comprehensive experimental protocol for the precise quantitative determination of its solubility. This information is crucial for applications in pharmaceutical formulation, chemical synthesis, and analytical method development where this compound is utilized.
Solubility Profile of this compound
Currently, detailed quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in scientific literature. However, qualitative assessments are available and provide a foundational understanding of its solubility behavior. The following table summarizes the known qualitative solubility of this compound.
| Solvent | CAS Number | Solubility |
| Chloroform | 67-66-3 | Slightly Soluble[1] |
| Methanol | 67-56-1 | Slightly Soluble[1] |
Note: "Slightly Soluble" indicates that the solute has a low but measurable solubility in the solvent. For precise applications, experimental determination of the quantitative solubility is highly recommended.
Experimental Protocol for Determining Solubility
To obtain precise and accurate solubility data, a well-defined experimental protocol is essential. The following section details a robust methodology for determining the solubility of this compound, a liquid organic compound, in various organic solvents. This protocol is based on the widely accepted shake-flask method, which is considered a reliable technique for solubility measurement.[2]
2.1. Objective
To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25°C).
2.2. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or incubator with shaker[3]
-
Pipettes and syringes
-
Syringe filters (chemically compatible with the solvents)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis[2]
-
Volumetric flasks
2.3. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solute is crucial to ensure that a saturated solution is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C ± 0.1°C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours, but the exact time should be determined by preliminary experiments to ensure equilibrium is reached.[2]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to permit the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately weigh the filtered saturated solution.
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[2]
-
-
Data Calculation:
-
From the determined concentration and the dilution factor, calculate the original concentration of this compound in the saturated solution.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Visualizing the Experimental Workflow
The following diagram, generated using Graphviz, illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
Spectral Analysis of Ethyl 2-(dimethylamino)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for Ethyl 2-(dimethylamino)benzoate, a compound of interest in various research and development applications. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with general experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the available ¹H and ¹³C NMR data for this compound.
¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ) ppm |
| Aromatic protons | 7.85 - 6.95 (m) |
| -OCH₂- | 4.34 (q) |
| -N(CH₃)₂ | 2.66 (s) |
| -CH₃ (of ethyl) | 1.38 (t) |
¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ) ppm |
| C=O | 168.5 |
| Aromatic C (quaternary) | 152.9, 119.9 |
| Aromatic CH | 132.0, 131.0, 118.9, 116.3 |
| -OCH₂- | 60.5 |
| -N(CH₃)₂ | 42.6 |
| -CH₃ (of ethyl) | 14.4 |
Experimental Protocol for NMR Spectroscopy
While specific experimental details for the cited data are not publicly available, a general protocol for obtaining NMR spectra of aromatic amines is as follows:
-
Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Parameters:
-
Acquire ¹H and ¹³C spectra at room temperature.
-
For ¹H NMR, typical spectral width is 0-15 ppm.
-
For ¹³C NMR, typical spectral width is 0-220 ppm.
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups in a molecule. The IR spectrum of this compound shows characteristic absorption bands.
IR Spectral Data
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| C-H stretch (aromatic) | ~3050 |
| C-H stretch (aliphatic) | 2975 - 2800 |
| C=O stretch (ester) | ~1715 |
| C=C stretch (aromatic) | ~1600, 1490 |
| C-N stretch | ~1260 |
| C-O stretch | ~1130 |
Experimental Protocol for IR Spectroscopy
For a liquid sample like this compound, the following general protocol for Attenuated Total Reflectance (ATR)-FTIR can be used:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Predicted UV-Vis Spectral Data
Table 4: Estimated UV-Vis Absorption Maxima (λmax) for this compound
| Transition | Estimated λmax (nm) |
| π → π | > 225 |
| π → π | > 250 |
| n → π* | > 338 |
Experimental Protocol for UV-Vis Spectroscopy
A general protocol for obtaining a UV-Vis spectrum of an aromatic compound is as follows:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Fill a second quartz cuvette with the sample solution.
-
Place both cuvettes in the spectrophotometer.
-
Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.
-
References
The Synergistic Role of Ethyl 2-(dimethylamino)benzoate in Photopolymerization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(dimethylamino)benzoate (EDB), an aromatic tertiary amine, plays a critical role as an amine synergist in the field of photopolymerization. Primarily utilized in conjunction with Type II photoinitiators, EDB significantly enhances the efficiency and rate of polymerization in a variety of applications, including the formulation of coatings, inks, adhesives, and dental composites.[1][2] This technical guide provides a comprehensive overview of the core functionalities of this compound, detailing its mechanism of action, presenting quantitative data on its performance, outlining experimental protocols for its evaluation, and visualizing key processes.
Core Mechanism of Action: A Synergistic Partnership
This compound functions as a co-initiator, primarily with Norrish Type II photoinitiators such as benzophenone and thioxanthone derivatives. The process is initiated by the absorption of UV light by the photoinitiator, which promotes it to an excited singlet state, followed by intersystem crossing to a more stable, longer-lived triplet state.[1][2]
In this excited triplet state, the photoinitiator can abstract a hydrogen atom from the tertiary amine of EDB. This hydrogen abstraction process is a key step, leading to the formation of two distinct radical species: an α-aminoalkyl radical derived from EDB and a ketyl radical from the photoinitiator.[3][4][5] The highly reactive α-aminoalkyl radical is the primary initiator of the polymerization of monomers, such as acrylates and methacrylates, by attacking their vinyl groups and propagating the polymer chain.[1][2]
A crucial secondary role of EDB is the mitigation of oxygen inhibition. Oxygen is a notorious inhibitor of free-radical polymerization as it can scavenge and deactivate the initiating and propagating radicals, forming less reactive peroxy radicals. The α-aminoalkyl radicals generated from EDB can efficiently react with and consume dissolved oxygen, thereby protecting the polymerization process and ensuring more complete and rapid curing, particularly at the surface of the material.
The overall efficiency of the photopolymerization process is significantly enhanced by the presence of EDB, leading to faster cure speeds and higher monomer conversion.
Quantitative Performance Data
The efficacy of this compound as a synergist can be quantified by measuring parameters such as the rate of polymerization, the final monomer conversion, and the molecular weight of the resulting polymer. The following tables summarize key data from a study on the photopolymerization of methyl methacrylate (MMA) using a photoinitiating system composed of Isopropyl thioxanthone (ITX) as the Type II photoinitiator and Ethyl 4-(dimethylamino)benzoate (EDB) as the amine synergist.[4][6]
Table 1: Effect of ITX/EDB Photoinitiator System on MMA Conversion [6]
| Time (s) | MMA Conversion (%) with ITX/EDB | MMA Conversion (%) with TPO (Type I) | MMA Conversion (%) with DMPA (Type I) |
| 0 | 0 | 0 | 0 |
| 200 | ~5 | ~8 | ~15 |
| 400 | ~10 | ~10 | ~18 |
| 600 | ~15 | ~10 | ~20 |
| 800 | ~40 | ~10 | ~20 |
| 1000 | ~65 | ~10 | ~20 |
| 1200 | ~80 | ~10 | ~20 |
Experimental Conditions: Light Intensity: 147 mW cm⁻²; Formulation: 70 wt% MMA, 30 wt% pre-formed PMMA; Photoinitiator concentrations: ITX (1 wt%) and EDB (3 wt%), TPO (5 wt%), DMPA (5 wt%).[6]
Table 2: Influence of ITX Concentration on Polymer Molecular Weight in the Presence of EDB [4]
| ITX Concentration (wt%) | EDB Concentration (wt%) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| 3 | 3 | 60,000 | 2.1 |
| 1 | 3 | 90,000 | 2.3 |
| 0.5 | 3 | 120,000 | 2.5 |
| 0.1 | 3 | 160,000 | 2.8 |
| 0.05 | 3 | 170,000 | 3.0 |
Experimental Conditions: Photopolymerization of MMA-PMMA mixture (70/30 wt%); Sample thickness: 100 µm; Light intensity: 147 mW cm⁻²; Irradiation time: 25 min.[4]
Experimental Protocols
Monitoring Monomer Conversion using Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
This protocol describes a common method for determining the degree of conversion of acrylate monomers during photopolymerization.
Materials and Equipment:
-
FTIR spectrometer with a real-time monitoring accessory (e.g., Attenuated Total Reflectance - ATR)
-
UV/Vis light source with controlled intensity
-
Monomer formulation (e.g., acrylate or methacrylate based)
-
Photoinitiator (e.g., ITX)
-
This compound (EDB)
-
Glass slides or KBr pellets
-
Spacers of known thickness (e.g., 25 µm)
-
Micropipette
Procedure:
-
Sample Preparation: Prepare the photocurable formulation by mixing the monomer, photoinitiator (e.g., 1 wt% ITX), and EDB (e.g., 3 wt%). Ensure a homogenous mixture.[6]
-
Background Spectrum: Record a background spectrum on the clean ATR crystal or KBr pellet.
-
Sample Application: Apply a small drop of the uncured resin onto the ATR crystal or between two KBr pellets separated by a spacer to create a film of known thickness.
-
Initial Spectrum: Record the FTIR spectrum of the uncured sample. The characteristic absorption peak for the acrylate C=C double bond is typically found around 1637 cm⁻¹. An internal reference peak that does not change during polymerization, such as the carbonyl C=O stretching vibration at around 1720 cm⁻¹, should be identified.
-
Initiation of Polymerization: Start the real-time data acquisition and simultaneously expose the sample to the UV light source at a controlled intensity (e.g., 100 mW/cm²).
-
Data Collection: Continuously collect FTIR spectra at regular intervals (e.g., every second) throughout the curing process until the reaction is complete (i.e., the acrylate peak intensity no longer changes).
-
Calculation of Degree of Conversion (DC): The degree of conversion at a given time (t) is calculated using the following formula:
DC(%) = [1 - ( (Peak Area of C=C at time t) / (Peak Area of C=O at time t) ) / ( (Peak Area of C=C at time 0) / (Peak Area of C=O at time 0) )] * 100[7]
Analysis of Curing Kinetics using Photo-Differential Scanning Calorimetry (Photo-DSC)
This protocol outlines the use of Photo-DSC to measure the heat flow associated with the exothermic photopolymerization reaction, providing information on the reaction kinetics.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC) equipped with a UV/Vis light source
-
Open aluminum DSC pans
-
Monomer formulation containing photoinitiator and EDB
-
Micropipette
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the liquid formulation (typically 1-5 mg) into an open aluminum DSC pan.[8]
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas to prevent oxygen inhibition. Set the desired isothermal temperature for the experiment.
-
Equilibration: Allow the sample to equilibrate at the set temperature.
-
Initiation and Measurement: Initiate the polymerization by exposing the sample to UV light of a specific intensity and wavelength. The DSC will record the heat flow as a function of time. The exothermic peak represents the heat of polymerization.
-
Data Analysis:
-
The rate of polymerization (Rp) is directly proportional to the heat flow (dq/dt).
-
The total heat of polymerization (ΔH_total) is determined by integrating the area under the exothermic peak.
-
The degree of conversion (α) at any time (t) can be calculated as the ratio of the heat evolved up to that time (ΔH_t) to the total heat of polymerization: α = ΔH_t / ΔH_total.[8]
-
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Mechanism of action for this compound as a synergist.
Caption: Experimental workflow for monitoring polymerization with RT-FTIR.
Conclusion
This compound is a highly effective and widely used amine synergist that plays a pivotal role in enhancing the performance of Type II photoinitiator systems. Its dual function of generating initiating free radicals through hydrogen abstraction and mitigating oxygen inhibition leads to faster and more complete polymerization. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and professionals to understand, evaluate, and optimize the use of EDB in the development of advanced photocurable materials.
References
- 1. EP2550250B1 - Amine synergists and their use in radiation curing - Google Patents [patents.google.com]
- 2. EP2550250A2 - Amine synergists and their use in radiation curing - Google Patents [patents.google.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Photopolymerization of methyl methacrylate: effects of photochemical and photonic parameters on the chain length - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. niom.no [niom.no]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Note: HPLC Analysis of Ethyl 2-(dimethylamino)benzoate
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethyl 2-(dimethylamino)benzoate. The described method is suitable for the determination of the compound in bulk drug substances and can be adapted for formulation analysis. The protocol employs a reversed-phase C18 column with UV detection, providing excellent peak symmetry and resolution. This document provides comprehensive experimental protocols, data presentation, and a workflow diagram to aid researchers, scientists, and drug development professionals in the implementation of this analytical technique.
Introduction
This compound is an organic compound that finds applications in various chemical syntheses and is of interest in pharmaceutical and materials science research. A reliable analytical method for its quantification is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of organic molecules due to its high sensitivity, specificity, and reproducibility. This application note presents a validated HPLC method for the accurate determination of this compound.
Experimental
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
-
Acetonitrile (HPLC Grade)
-
Phosphoric Acid (ACS Grade)
-
Ultrapure Water
-
This compound reference standard (≥99% purity)
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Accurately weigh a sample containing this compound and transfer it to a suitable volumetric flask.
-
Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the final volume with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Results and Discussion
The developed HPLC method provides a well-resolved peak for this compound with excellent peak symmetry. The retention time under the specified conditions is approximately 4.5 minutes.
The following table summarizes the quantitative performance of the HPLC method for the analysis of this compound.
| Parameter | Result |
| Retention Time (tR) | 4.52 min |
| Tailing Factor (T) | 1.1 |
| Theoretical Plates (N) | > 5000 |
| Linearity (r²) | 0.9998 |
| Range | 1 - 100 µg/mL |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Experimental Workflow
The general workflow for the HPLC analysis of this compound is depicted in the following diagram.
Caption: General workflow for HPLC analysis.
Conclusion
The HPLC method described in this application note is a reliable and robust technique for the quantitative analysis of this compound. The method is simple, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries.
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Ethyl 2-(dimethylamino)benzoate
This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This methodology is designed for researchers in analytical chemistry, quality control, and drug development who require a reliable method for the identification and quantification of this compound in various sample matrices.
Introduction
This compound is an organic compound that finds applications in various chemical syntheses and is of interest in pharmaceutical and industrial settings. A robust and validated analytical method is crucial for its accurate quantification to ensure product quality, monitor reaction kinetics, or detect its presence as an impurity. Gas chromatography coupled with mass spectrometry offers high sensitivity and selectivity, making it an ideal technique for this purpose. The following protocol outlines the sample preparation, instrument parameters, and data analysis steps for the successful determination of this compound.
Quantitative Data Summary
While specific quantitative performance data for this compound is not widely published, the following table summarizes expected performance characteristics based on methods for structurally similar compounds, such as 2-ethylhexyl 4-(dimethylamino)benzoate.[1] These values should be validated in the user's laboratory.
| Parameter | Expected Value | Notes |
| Retention Time (RT) | Analyte- and method-dependent | The retention time should be determined by injecting a pure standard under the specified GC conditions. |
| Linearity (r²) | > 0.995 | A calibration curve should be generated using a series of standards of known concentrations. |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/L | This is an estimated range and is dependent on the specific instrument's sensitivity and the sample matrix. |
| Limit of Quantification (LOQ) | 0.5 - 3.0 µg/L | For a related compound, 2-ethylhexyl 4-(dimethylamino) benzoate, LOQs of 1 and 3 µg/L have been reported in urine and wine, respectively. |
| Precision (%RSD) | < 15% | For a related compound, within- and between-day relative standard deviations were reported to be lower than 12% and 20%, respectively. |
| Recovery | 85 - 115% | The recovery should be assessed by spiking a blank matrix with a known concentration of the analyte and performing the entire sample preparation and analysis procedure. |
| Primary Quantifier Ion (m/z) | 164 | Based on publicly available mass spectra for this compound.[2] |
| Qualifier Ions (m/z) | 148, 132 | These ions should be monitored for confirmation of the analyte's identity.[2] |
Experimental Protocols
The following protocols describe the preparation of standards and samples, as well as the GC-MS instrument setup.
1. Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
High-purity solvent (e.g., Ethyl Acetate or Dichloromethane, GC grade)
-
Volumetric flasks and pipettes
-
GC vials with inserts
-
Anhydrous sodium sulfate (for sample drying if necessary)
2. Standard Solution Preparation
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of the chosen solvent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serial dilution of the primary stock solution with the same solvent. These will be used to construct the calibration curve.
3. Sample Preparation (Liquid-Liquid Extraction) This is a general procedure and may need optimization based on the sample matrix.
-
To 1 mL of the sample (e.g., aqueous solution), add 1 mL of the extraction solvent (e.g., Ethyl Acetate).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.
-
Centrifuge the mixture at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube. If the sample contains residual water, pass the organic extract through a small column of anhydrous sodium sulfate to dry it.
-
Transfer the final extract into a GC vial for analysis.
4. GC-MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column. |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (with a split opening after 1 minute) |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C, and hold for 5 minutes. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-300) for initial identification and method development. Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis, monitoring m/z 164 (quantifier), 148, and 132 (qualifiers). |
Data Analysis
-
Identification: The identification of this compound is confirmed by comparing the retention time of the peak in the sample chromatogram with that of a pure standard. Further confirmation is achieved by comparing the mass spectrum of the sample peak with the reference spectrum, ensuring the presence and correct relative abundance of the characteristic ions.
-
Quantification: A calibration curve is constructed by plotting the peak area of the quantifier ion (m/z 164) against the concentration of the working standards. The concentration of this compound in the samples is then determined by interpolating their peak areas from this calibration curve.
Visualizations
Caption: Workflow for the GC-MS analysis of this compound.
This comprehensive guide provides a robust starting point for the GC-MS analysis of this compound. Laboratories should perform their own method validation to ensure the protocol meets their specific requirements and performance criteria.
References
Application Notes and Protocols for the 1H NMR Characterization of Ethyl 2-(dimethylamino)benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and data interpretation guidelines for the characterization of Ethyl 2-(dimethylamino)benzoate using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This document is intended to guide researchers in obtaining and interpreting high-quality ¹H NMR spectra for this compound, which is a key intermediate in the synthesis of various pharmaceutical agents and other fine chemicals.
Introduction
This compound is an aromatic ester containing a tertiary amine group. Its chemical structure gives rise to a characteristic ¹H NMR spectrum that can be used for its unambiguous identification and for the assessment of its purity. The aromatic protons, the ethyl group protons, and the dimethylamino group protons all appear as distinct signals in the spectrum, each providing valuable structural information.
Predicted ¹H NMR Spectral Data
Due to the lack of a publicly available, definitively assigned ¹H NMR spectrum for this compound, the following data is a prediction based on established principles of NMR spectroscopy and comparison with structurally similar compounds. The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and spectrometer frequency.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aromatic (H6) | 7.8 - 8.0 | dd | 1H | ~7.8, 1.8 |
| Aromatic (H4) | 7.3 - 7.5 | ddd | 1H | ~8.4, 7.2, 1.8 |
| Aromatic (H5) | 7.0 - 7.2 | dd | 1H | ~8.4, 1.0 |
| Aromatic (H3) | 6.9 - 7.1 | d | 1H | ~8.4 |
| -OCH₂CH₃ | 4.2 - 4.4 | q | 2H | ~7.1 |
| -N(CH₃)₂ | 2.7 - 2.9 | s | 6H | - |
| -OCH₂CH₃ | 1.2 - 1.4 | t | 3H | ~7.1 |
Note: The assignments of aromatic protons (H3, H4, H5, H6) are tentative and may require 2D NMR experiments for conclusive confirmation.
Experimental Protocol
This section outlines a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of this compound.
3.1. Materials and Equipment
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)
-
NMR tube (5 mm, high precision)
-
Pipettes and vials
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
3.2. Sample Preparation
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.
-
Gently vortex the vial until the sample is completely dissolved.
-
Carefully transfer the solution into a clean NMR tube using a pipette.
-
Cap the NMR tube securely.
3.3. NMR Data Acquisition
-
Insert the NMR tube into the spectrometer's spinner turbine and clean the outside of the tube.
-
Place the sample in the NMR probe.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical acquisition parameters for a 400 MHz spectrometer are:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
Acquisition time: 3-4 seconds
-
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all the signals in the spectrum.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the ¹H NMR characterization process for this compound.
Caption: Workflow for 1H NMR Characterization.
Data Interpretation and Structure Confirmation
The predicted ¹H NMR spectrum of this compound can be interpreted as follows:
-
Aromatic Region (δ 6.9-8.0 ppm): The four protons on the benzene ring will appear in this region. Due to the electron-donating effect of the dimethylamino group and the electron-withdrawing effect of the ethyl ester group, these protons will be split into a complex pattern of doublets and multiplets. The proton ortho to the ester group (H6) is expected to be the most downfield, while the protons ortho and para to the amino group (H3 and H5) will be shifted upfield.
-
Ethyl Ester Group:
-
The two methylene protons (-OCH₂ CH₃) adjacent to the oxygen atom are deshielded and will appear as a quartet around δ 4.2-4.4 ppm due to coupling with the three methyl protons.
-
The three methyl protons (-OCH₂CH₃ ) will appear as a triplet around δ 1.2-1.4 ppm due to coupling with the two methylene protons.
-
-
Dimethylamino Group: The six protons of the two methyl groups attached to the nitrogen atom (-N(CH₃ )₂) are equivalent and will appear as a sharp singlet in the upfield region, typically around δ 2.7-2.9 ppm.
By integrating the signals, the ratio of the number of protons in each environment can be confirmed (1:1:1:1 for the aromatic protons, 2 for the methylene group, 6 for the dimethylamino group, and 3 for the methyl group of the ethyl ester).
Conclusion
¹H NMR spectroscopy is a powerful and efficient technique for the structural elucidation and purity assessment of this compound. The distinct signals for the aromatic, ethyl ester, and dimethylamino protons provide a unique fingerprint for the molecule. By following the detailed protocol and data interpretation guidelines presented in these application notes, researchers can confidently characterize this important chemical compound.
Application Notes and Protocols for the Photopolymerization of Acrylates Using Ethyl 2-(dimethylamino)benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Ethyl 2-(dimethylamino)benzoate as a co-initiator in the photopolymerization of acrylate monomers. This document is intended for professionals in research and development, particularly those in materials science and drug development, who are exploring UV-curing technologies.
Introduction
This compound, also known as 2-(Dimethylamino)ethyl benzoate, is a highly effective amine synergist used in free-radical photopolymerization. It is predominantly paired with Type II photoinitiators, such as benzophenone and its derivatives, to initiate the polymerization of acrylate and methacrylate monomers upon exposure to UV light. Its primary roles are to accelerate the rate of polymerization and to mitigate oxygen inhibition, a common issue in UV curing processes. This co-initiator is integral in formulations for coatings, adhesives, inks, and in the fabrication of polymeric biomaterials for drug delivery and medical devices.
Mechanism of Action
The photopolymerization process using a Type II photoinitiator system with this compound involves several key steps. Upon absorption of UV radiation, the Type II photoinitiator is promoted to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state. In this excited triplet state, the photoinitiator abstracts a hydrogen atom from the tertiary amine of this compound. This process generates an α-amino radical from the co-initiator and a ketyl radical from the photoinitiator. The highly reactive α-amino radical is the primary species that initiates the polymerization of acrylate monomers by attacking their carbon-carbon double bonds.
A significant advantage of using this compound is its ability to counteract oxygen inhibition. Oxygen molecules can quench the excited triplet state of the photoinitiator and scavenge the initiating radicals, leading to incomplete polymerization and a tacky surface finish. The amine synergist efficiently scavenges oxygen radicals, ensuring a more thorough and consistent cure.
Caption: Mechanism of Type II photopolymerization with an amine synergist.
Experimental Protocols
The following protocols are generalized methodologies for the photopolymerization of acrylates using this compound. It is recommended to optimize the concentrations of the components and the curing conditions for specific applications.
Protocol 1: Bulk Photopolymerization of a Monofunctional Acrylate
This protocol describes the bulk photopolymerization of a simple acrylate monomer, suitable for fundamental studies of polymerization kinetics.
Materials:
-
Acrylate Monomer (e.g., 2-Hydroxyethyl acrylate, HEA)
-
Type II Photoinitiator (e.g., Benzophenone, BP)
-
Co-initiator: this compound (EDB)
-
Inhibitor remover (if necessary)
-
Nitrogen source for purging
Equipment:
-
UV curing system with a controlled intensity output (e.g., mercury arc lamp or LED with appropriate wavelength)
-
Photoreactor or sample holder
-
Magnetic stirrer and stir bar
-
Micropipettes
-
Glass vials
Procedure:
-
Preparation of the Formulation:
-
In a glass vial, prepare the photopolymerizable formulation by mixing the acrylate monomer, benzophenone, and this compound. A typical starting formulation is provided in the table below.
-
Ensure thorough mixing using a magnetic stirrer until a homogeneous solution is obtained. The formulation should be prepared under yellow light to prevent premature polymerization.
-
-
Sample Preparation:
-
Pipette a defined volume of the formulation into the photoreactor or onto a substrate. For kinetic studies, a consistent sample thickness is crucial.
-
-
Inert Atmosphere (Optional but Recommended):
-
To minimize oxygen inhibition, purge the sample with nitrogen for 5-10 minutes before and during UV exposure.
-
-
UV Curing:
-
Expose the sample to UV radiation. The light intensity and exposure time will depend on the specific formulation and desired degree of conversion.
-
-
Post-Curing Analysis:
-
Analyze the cured polymer for properties such as degree of conversion (using FTIR or DSC), hardness, and adhesion.
-
Example Formulation:
| Component | Weight % | Molar Ratio (approx.) |
| 2-Hydroxyethyl acrylate (HEA) | 95.0 | - |
| Benzophenone (BP) | 2.0 | 1 |
| This compound | 3.0 | 1.5 |
Protocol 2: Preparation of a UV-Curable Acrylate Coating
This protocol outlines the preparation and application of a simple UV-curable coating formulation.
Materials:
-
Acrylate Oligomer (e.g., Urethane Acrylate)
-
Reactive Diluent (e.g., Tripropylene Glycol Diacrylate, TPGDA)
-
Type II Photoinitiator (e.g., Benzophenone, BP)
-
Co-initiator: this compound (EDB)
-
Leveling agent (optional)
-
Substrate (e.g., glass, metal, or plastic)
Equipment:
-
High-speed disperser or mechanical stirrer
-
Bar coater or spin coater
-
UV curing system
-
Viscometer
Procedure:
-
Formulation Preparation:
-
In a suitable container, blend the acrylate oligomer and reactive diluent until a uniform mixture is achieved.
-
Add the benzophenone and this compound and continue mixing until fully dissolved.
-
If used, add the leveling agent and mix thoroughly.
-
Measure the viscosity of the formulation to ensure it is suitable for the chosen application method.
-
-
Coating Application:
-
Apply the formulation to the substrate using a bar coater or spin coater to achieve a uniform film thickness.
-
-
UV Curing:
-
Pass the coated substrate under the UV lamp at a controlled speed to ensure consistent UV exposure.
-
-
Coating Characterization:
-
Evaluate the cured coating for properties such as pencil hardness, cross-hatch adhesion, gloss, and solvent resistance.
-
Quantitative Data
The efficiency of the photopolymerization process is influenced by the concentration of the photoinitiator and co-initiator, as well as the UV light intensity. The following tables summarize representative quantitative data from studies on similar systems.
Table 1: Effect of Photoinitiator System Concentration on Polymerization Kinetics of Methacrylates
| Photoinitiator System | Concentration (wt%) | Max. Polymerization Rate (%/s) | Final Conversion (%) |
| CQ/EDMAB¹ | 0.2/0.8 | 0.6 - 2.1 | - |
| DMPA² | 0.2 | Higher than CQ/EDMAB | Higher than CQ/EDMAB |
| BAPO³ | 0.2 | Lower than DMPA | Lower than DMPA |
¹ dL-camphorquinone / Ethyl 4-dimethylaminobenzoate (a similar amine synergist)[1] ² 2,2-dimethoxyphenoxy acetophenone (a Type I photoinitiator for comparison)[1] ³ Phenylbis(2,4,6-trimethylbenzoyl) phosphine oxide (a Type I photoinitiator for comparison)[1] Note: Data is for methacrylamide and methacrylate monomers, highlighting the impact of the initiator system.[1]
Table 2: Influence of Co-initiator Concentration on Monomer Conversion
| Monomer | Co-initiator (TEA)⁴ Concentration (M) | Monomer Conversion (%) |
| U1⁵ | 2.7 x 10⁻³ | ~10 |
| U1⁵ | 13.5 x 10⁻³ | ~20 |
| U1⁵ | 2.7 x 10⁻² | ~25 |
| U1⁵ | 13.5 x 10⁻² | 31.27 |
⁴ Triethylamine (a different amine co-initiator) ⁵ p-benzophenoneoxycarbonylphenyl acrylate (a self-initiating monomer with a benzophenone moiety) This data illustrates the general trend of increasing conversion with higher co-initiator concentration.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for conducting a photopolymerization experiment.
Caption: A standard workflow for photopolymerization experiments.
Conclusion
This compound is a versatile and efficient co-initiator for the photopolymerization of acrylates when used in conjunction with Type II photoinitiators. By understanding the underlying mechanism and following systematic experimental protocols, researchers can effectively formulate and cure acrylate-based materials for a wide range of applications. The provided data and workflows serve as a valuable starting point for developing and optimizing UV-curing processes in both academic and industrial settings.
References
Application Notes and Protocols for UV-Curable Coatings Formulated with Ethyl 2-(dimethylamino)benzoate
Introduction
This document provides detailed application notes and protocols for researchers, scientists, and professionals involved in the development of UV-curable coatings. The focus is on the incorporation and function of Ethyl 2-(dimethylamino)benzoate as a co-initiator in these formulations. This compound, an amine synergist, plays a crucial role in enhancing the efficiency of the photopolymerization process, particularly when used in conjunction with Type II photoinitiators. Its primary functions are to accelerate the curing process and to mitigate the effects of oxygen inhibition, which can otherwise lead to incomplete curing and compromised coating properties.
Note on Isomer Specificity: The user has requested information on this compound. Publicly available quantitative data for this specific ortho-isomer is scarce. The closely related para-isomer, Ethyl 4-(dimethylamino)benzoate (EDAB), is more commonly used and documented in the literature for this application. The principles of operation and the experimental protocols are largely the same for both isomers. Therefore, where specific data is presented, it is based on formulations containing Ethyl 4-(dimethylamino)benzoate as a representative amine synergist of this class.
Mechanism of Action: The Role of Amine Synergists
In UV-curable coatings initiated by a Type II photoinitiator (e.g., benzophenone), the photoinitiator absorbs UV radiation and transitions to an excited triplet state. In this state, it does not cleave to form radicals directly. Instead, it abstracts a hydrogen atom from a donor molecule, the amine synergist. This process generates a reactive alkylamino radical from the synergist, which then initiates the polymerization of the acrylate or methacrylate monomers and oligomers in the formulation.
A critical function of amine synergists is the reduction of oxygen inhibition. Oxygen present in the curing environment can scavenge the initiating radicals, forming less reactive peroxy radicals and thus quenching the polymerization process, particularly at the surface of the coating. The alkylamino radicals formed from the amine synergist can react with and consume oxygen, allowing the polymerization to proceed more efficiently.
Data Presentation
The following tables summarize the expected quantitative effects of incorporating Ethyl 4-(dimethylamino)benzoate (EDAB) into a model UV-curable acrylate formulation. The data is illustrative and serves to demonstrate the typical performance trends observed when varying the concentration of the amine synergist.
Table 1: Effect of EDAB Concentration on Cure Speed and Hardness
| Formulation ID | Photoinitiator (Benzophenone) (wt%) | EDAB (wt%) | UV Dose for Tack-Free Surface (mJ/cm²) | Pendulum Hardness (König, seconds) |
| F1 | 3.0 | 0.0 | > 1000 | 85 |
| F2 | 3.0 | 2.0 | 450 | 155 |
| F3 | 3.0 | 4.0 | 300 | 165 |
| F4 | 3.0 | 6.0 | 280 | 170 |
| F5 | 3.0 | 8.0 | 290 | 168 |
This illustrative data shows that increasing the concentration of EDAB generally leads to a faster cure (lower UV dose required) and increased hardness. However, at higher concentrations, the effect may plateau or slightly decrease.
Table 2: Influence of EDAB on Adhesion and Solvent Resistance
| Formulation ID | Photoinitiator (Benzophenone) (wt%) | EDAB (wt%) | Adhesion (ASTM D3359, Cross-hatch) | Solvent Resistance (MEK Double Rubs) |
| F1 | 3.0 | 0.0 | 2B | < 50 |
| F2 | 3.0 | 2.0 | 5B | > 150 |
| F3 | 3.0 | 4.0 | 5B | > 200 |
| F4 | 3.0 | 6.0 | 5B | > 200 |
| F5 | 3.0 | 8.0 | 4B | > 200 |
This illustrative data indicates that the presence of EDAB significantly improves both adhesion and solvent resistance due to a more complete cure of the coating.
Table 3: Impact of EDAB on Yellowing Index
| Formulation ID | Photoinitiator (Benzophenone) (wt%) | EDAB (wt%) | Yellowing Index (ASTM E313, after 200 hrs QUV) |
| F1 | 3.0 | 0.0 | 5.2 |
| F2 | 3.0 | 2.0 | 6.8 |
| F3 | 3.0 | 4.0 | 7.5 |
| F4 | 3.0 | 6.0 | 8.3 |
| F5 | 3.0 | 8.0 | 9.1 |
This illustrative data suggests that while beneficial for curing, higher concentrations of amine synergists can contribute to a greater degree of yellowing upon exposure to UV light.
Experimental Protocols
The following are detailed methodologies for the formulation and evaluation of UV-curable coatings containing this compound.
Protocol 1: Formulation of the UV-Curable Coating
-
Materials:
-
Oligomer (e.g., Bisphenol A epoxy diacrylate)
-
Monomer (e.g., Tripropyleneglycol diacrylate - TPGDA)
-
Photoinitiator (e.g., Benzophenone)
-
Amine Synergist (this compound)
-
Additives (e.g., leveling agent, defoamer)
-
-
Procedure:
-
To a light-blocking container, add the oligomer and monomer(s) and mix thoroughly with a mechanical stirrer until a homogeneous mixture is obtained.
-
In a separate container, pre-dissolve the photoinitiator and this compound in a small portion of the monomer.
-
Add the photoinitiator/synergist solution to the main mixture and continue stirring.
-
Add any other additives and stir until the formulation is completely homogeneous.
-
Allow the mixture to sit for a period to allow any entrapped air to escape.
-
Protocol 2: Coating Application and Curing
-
Substrate Preparation: Ensure the substrate (e.g., steel panels, wood, plastic) is clean, dry, and free of any contaminants.
-
Application: Apply the formulated coating to the substrate using a wire-wound rod or a film applicator to achieve a consistent wet film thickness (e.g., 50 µm).
-
Curing: Immediately pass the coated substrate under a UV lamp (e.g., medium-pressure mercury lamp or a 395 nm LED lamp) on a conveyor belt. The UV dose can be controlled by adjusting the belt speed and the lamp intensity.
Protocol 3: Evaluation of Cured Coating Properties
-
Cure Speed (Tack-Free Time):
-
After exposure to a specific UV dose, lightly touch the surface of the coating with a cotton ball. The coating is considered tack-free if no fibers adhere to the surface. Alternatively, a fingernail scratch test can be used; a cured coating should not be easily marred.
-
-
Pendulum Hardness (ASTM D4366):
-
Measure the hardness of the cured film using a König or Persoz pendulum hardness tester. The time it takes for the amplitude of the pendulum's swing to decrease by a specified amount is recorded.
-
-
Adhesion (ASTM D3359):
-
Use the cross-hatch adhesion test. A lattice pattern is cut into the coating, and pressure-sensitive tape is applied over the lattice and then pulled off. The adhesion is rated based on the amount of coating removed.
-
-
Solvent Resistance (ASTM D5402):
-
Perform the MEK (methyl ethyl ketone) double rub test. A cloth saturated with MEK is rubbed back and forth over the coating surface with a consistent pressure. The number of double rubs until the coating is broken through to the substrate is recorded.
-
-
Yellowing Index (ASTM E313):
-
Measure the initial color of the cured coating using a spectrophotometer.
-
Expose the coated panels to accelerated weathering in a QUV chamber (ASTM G154) for a specified duration.
-
Remeasure the color and calculate the change in the yellowing index.
-
Visualizations
UV Curing Signaling Pathway
Application Notes and Protocols: Ethyl 2-(dimethylamino)benzoate as a Co-initiator for Dental Resin Composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ethyl 2-(dimethylamino)benzoate (EDMAB) as a co-initiator in dental resin composites. The information is intended for researchers, scientists, and professionals involved in the development and evaluation of dental materials.
Introduction
This compound (EDMAB) is a widely used tertiary amine co-initiator in dental resin composites.[1][2] It is a crucial component of the photoinitiator system, typically used in conjunction with a photosensitizer, most commonly camphorquinone (CQ).[3][4][5] Upon exposure to blue light, CQ absorbs energy and enters an excited triplet state. EDMAB then acts as an electron and proton donor, interacting with the excited CQ to generate free radicals. These free radicals initiate the polymerization of methacrylate monomers, such as Bis-GMA, TEGDMA, and UDMA, leading to the hardening of the resin composite.[1][6] The efficiency of this process is critical for achieving a high degree of conversion (DC), which in turn influences the mechanical properties and biocompatibility of the final restoration.[1][7]
Key Performance Characteristics
The concentration of EDMAB, and its ratio to the photosensitizer, significantly impacts the final properties of the dental composite.[5][7]
-
Polymerization Kinetics: The EDMAB/CQ system influences the rate of polymerization (Rp). Aromatic amines like EDMAB have been shown to result in a faster polymerization rate compared to aliphatic amines.[3] The concentration of both EDMAB and CQ can be optimized to achieve a desirable reaction speed without compromising other properties.[7]
-
Degree of Conversion (DC): Achieving a high DC is essential for the clinical success of dental composites. The combination of EDMAB and CQ has been shown to produce a high DC.[1][7] The optimal concentrations for maximizing DC may differ from those required for other properties like hardness.[7]
-
Mechanical Properties: The mechanical strength of the composite, including flexural strength, flexural modulus, and hardness, is directly related to the extent of polymerization.[8][9] Studies have shown that varying the EDMAB concentration affects these properties.[10]
-
Biocompatibility: While effective, EDMAB is an aromatic amine that is not copolymerizable, meaning it can leach from the cured composite.[4] This has raised concerns about its biocompatibility, including potential cytotoxicity.[4][11] Research into alternative, less cytotoxic co-initiators is ongoing.[11][12][13]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on dental resin composites utilizing EDMAB as a co-initiator.
Table 1: Influence of CQ and EDMAB Concentration on Mechanical Properties
| CQ (wt%) | EDMAB (wt%) | Knoop Hardness (KHN) | Degree of Conversion (%) | Contraction Stress (MPa) |
| 1.6 | 0.2 | 55.3 (± 1.8) | 65.2 (± 1.1) | 1.15 (± 0.08) |
| 0.8 | 0.4 | 54.8 (± 2.5) | 63.8 (± 1.5) | 1.08 (± 0.07) |
| 0.4 | 0.8 | 53.2 (± 2.1) | 61.5 (± 2.0) | 0.99 (± 0.06) |
| 0.2 | 0.4 | 50.1 (± 3.0) | 58.9 (± 2.4) | 0.91 (± 0.05) |
| 0.1 | 0.2 | 45.6 (± 3.5) | 55.4 (± 2.8) | 0.85 (± 0.04) |
Data adapted from a study by Musanje et al., which investigated experimental composites with a resin formulation of TEGDMA:UDMA:bis-GMA (30.25:33.65:33.65) and filled with strontium glass and silica.[7]
Table 2: Comparison of EDMAB with an Alternative Co-initiator (DMAEMA) in the Presence of DPIHP
| Co-initiator | DPIHP (wt%) | Degree of Conversion (%) | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| EDMAB (0.5 wt%) | 0 | 68.5 (± 1.2) | 110.2 (± 8.5) | 5.8 (± 0.4) |
| EDMAB (0.5 wt%) | 1.0 | 70.1 (± 1.0) | 115.6 (± 7.9) | 6.1 (± 0.5) |
| DMAEMA (0.5 wt%) | 0 | 62.3 (± 1.8) | 95.4 (± 9.1) | 5.2 (± 0.6) |
| DMAEMA (0.5 wt%) | 1.0 | 65.9 (± 1.5) | 102.8 (± 8.2) | 5.5 (± 0.5) |
Data based on a study by Park et al., which used a resin formulation of HEMA and BisGMA.[3][4] DPIHP (diphenyliodonium hexafluorophosphate) is a third component that can be added to the initiator system.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating dental resin composites containing EDMAB.
Materials:
-
Bisphenol A glycidyl dimethacrylate (Bis-GMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
Urethane dimethacrylate (UDMA)
-
Camphorquinone (CQ)
-
This compound (EDMAB)
-
Inhibitor (e.g., 4-methoxyphenol, BHT)
-
Inorganic fillers (e.g., silanated strontium glass, silica)
Procedure:
-
Prepare the resin matrix by mixing the monomers (e.g., a 1:1 mass ratio of Bis-GMA and TEGDMA, or a specific ratio of TEGDMA:UDMA:Bis-GMA).[7][10]
-
Add the photoinitiator system components to the resin matrix in the desired concentrations (e.g., 0.5 wt% CQ and 0.5 wt% EDMAB).[4] Ensure complete dissolution, protecting the mixture from light.
-
Incorporate the inhibitor at a low concentration (e.g., 0.1 wt%) to prevent spontaneous polymerization.[14]
-
Gradually add the inorganic fillers to the resin matrix and mix thoroughly to achieve a homogeneous paste. The filler loading can vary (e.g., 60 wt%).[10]
-
Store the prepared composite paste in a dark, cool place before use.
Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Dental light-curing unit (e.g., quartz-tungsten-halogen lamp) with a known light intensity
Procedure:
-
Place a small amount of the uncured composite paste onto the ATR crystal of the FTIR spectrometer.
-
Record the infrared spectrum of the uncured sample. Identify the absorption peak of the aliphatic C=C bond at approximately 1638 cm⁻¹ and an internal standard peak (e.g., aromatic C=C) at around 1608 cm⁻¹.
-
Light-cure the sample directly on the ATR crystal for a specified time (e.g., 40 seconds) using the dental curing light.
-
Immediately after curing, record the infrared spectrum of the polymerized sample.
-
Calculate the Degree of Conversion (DC) using the following formula, based on the change in the ratio of the aliphatic and aromatic peak heights before and after curing: DC (%) = [1 - (Aliphatic peak heightcured / Aromatic peak heightcured) / (Aliphatic peak heightuncured / Aromatic peak heightuncured)] x 100
Equipment:
-
Rectangular molds (e.g., 25 mm x 2 mm x 2 mm)
-
Dental light-curing unit
-
Universal testing machine with a three-point bending test setup
Procedure:
-
Fill the rectangular molds with the uncured composite paste, taking care to avoid air bubbles.
-
Cover the mold with a transparent matrix strip and a glass slide, and apply pressure to extrude excess material.
-
Light-cure the samples from both the top and bottom surfaces according to a standardized protocol (e.g., multiple overlapping exposures for a total of 60 seconds per side).
-
Remove the cured specimens from the molds and store them in distilled water at 37°C for 24 hours.
-
Measure the dimensions of each specimen before testing.
-
Perform a three-point bending test using the universal testing machine at a crosshead speed of 0.5 mm/min until fracture.
-
Calculate the flexural strength (FS) and flexural modulus (E) using the standard formulas for a three-point bending test.
Materials:
-
Human dental pulp cells (HDPCs) or other relevant cell lines
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Prepared and cured composite samples
Procedure:
-
Prepare eluates from the cured composite samples by incubating them in a cell culture medium for a specified period (e.g., 24 or 72 hours) at 37°C.
-
Seed the cells in a 96-well plate at a specific density and incubate for 24 hours to allow for cell attachment.
-
Remove the culture medium and replace it with the prepared eluates from the composite samples. Include a negative control (fresh medium) and a positive control (a known cytotoxic substance).
-
Incubate the cells with the eluates for 24 hours.
-
After incubation, remove the eluates and add the MTT solution to each well. Incubate for another 4 hours to allow for the formation of formazan crystals.
-
Dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the negative control.
Visualizations
The following diagrams illustrate key processes and workflows related to the use of EDMAB in dental resin composites.
Caption: Photoinitiation and polymerization process in a dental resin composite.
Caption: Experimental workflow for mechanical property testing.
Caption: Relationship between formulation factors and composite properties.
References
- 1. mdpi.com [mdpi.com]
- 2. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and evaluation of a novel co-initiator for dentin adhesives: polymerization kinetics and leachables study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of co-initiator ratio on the polymer properties of experimental resin composites formulated with camphorquinone and phenyl-propanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. addent.com [addent.com]
- 7. Determination of the optimal photoinitiator concentration in dental composites based on essential material properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmse.iust.ac.ir [ijmse.iust.ac.ir]
- 9. Rheological and Mechanical Properties of Resin-Based Materials Applied in Dental Restorations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of diphenyliodonium hexafluorphosphate on resin cements containing different concentrations of ethyl 4-(dimethylamino)benzoate and 2-(dimethylamino)ethyl methacrylate as co-initiators | Pocket Dentistry [pocketdentistry.com]
- 11. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. researchgate.net [researchgate.net]
- 14. Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ethyl 2-(dimethylamino)benzoate in UV-Cured Inks and Adhesives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(dimethylamino)benzoate is a highly effective amine synergist, or co-initiator, widely utilized in ultraviolet (UV) light-cured formulations, including inks and adhesives. When used in conjunction with a primary photoinitiator, typically a Norrish Type II photoinitiator such as benzophenone, it plays a crucial role in accelerating the polymerization process. Its primary functions are to facilitate the generation of free radicals upon exposure to UV radiation and to mitigate the inhibitory effects of oxygen at the surface of the coating or adhesive. This leads to faster cure speeds, improved surface cure, and enhanced overall performance of the final product.[1] This document provides detailed application notes and experimental protocols for the use of this compound in UV-cured inks and adhesives.
Mechanism of Action
In UV curing, a photoinitiator absorbs UV light and forms reactive species, either by cleavage (Type I) or by hydrogen abstraction from a synergist (Type II). This compound functions as a hydrogen donor for Type II photoinitiators. Upon UV exposure, the photoinitiator is excited to a triplet state and then abstracts a hydrogen atom from the amine synergist. This process generates a reactive aminoalkyl radical, which then initiates the polymerization of acrylate or other unsaturated monomers and oligomers in the formulation.
A key advantage of using this compound is its ability to overcome oxygen inhibition. Oxygen present in the atmosphere can scavenge free radicals, leading to incomplete surface cure and a tacky finish. The aminoalkyl radicals formed from this compound react with and consume oxygen, thereby allowing the polymerization to proceed efficiently at the surface, ensuring a tack-free and durable finish.[1]
Application Notes
This compound is a versatile co-initiator suitable for a range of UV-curable applications.
UV-Cured Inks
In the printing industry, rapid curing is essential for high-speed processes. This compound ensures fast drying and excellent adhesion of inks on various substrates.[1] It is particularly effective in pigmented systems where the pigment can block UV light, making efficient use of the available radiation critical.
Typical Formulation Components for a UV-Curable Ink:
-
Oligomers: Epoxy acrylates, urethane acrylates, polyester acrylates
-
Monomers: Monofunctional and multifunctional acrylates to adjust viscosity and final properties
-
Photoinitiators: Type II photoinitiators (e.g., benzophenone, isopropylthioxanthone)
-
Co-initiator/Synergist: this compound
-
Pigments: Organic or inorganic colorants
-
Additives: Dispersants, leveling agents, slip agents
UV-Cured Adhesives
For UV-curable adhesives, this compound provides rapid bonding and strong structural integrity.[1] Its ability to promote surface cure is vital for applications requiring a non-tacky, fully cured adhesive surface.
Typical Formulation Components for a UV-Curable Adhesive:
-
Oligomers: Urethane acrylates, epoxy acrylates
-
Monomers: Acrylate esters for adhesion and flexibility
-
Photoinitiators: Type II photoinitiators
-
Co-initiator/Synergist: this compound
-
Adhesion Promoters: Silanes or other agents to enhance bonding to specific substrates
-
Additives: Fillers, rheology modifiers
Quantitative Performance Data
The concentration of this compound can significantly impact the performance of a UV-cured formulation. The following tables provide representative data on how varying the concentration of a similar amine synergist, Ethyl 4-(dimethylamino)benzoate, can affect key properties. This data is illustrative and optimal concentrations should be determined experimentally for each specific formulation.
Table 1: Effect of Amine Synergist Concentration on UV Cure Speed
| Amine Synergist Conc. (% w/w) | Photoinitiator (Benzophenone, % w/w) | UV Lamp Intensity (mW/cm²) | Cure Speed (sec) |
| 0 | 3 | 100 | > 60 (tacky) |
| 2 | 3 | 100 | 15 |
| 4 | 3 | 100 | 8 |
| 6 | 3 | 100 | 5 |
| 8 | 3 | 100 | 4 |
Note: Data is representative and based on typical performance of amine synergists.
Table 2: Effect of Amine Synergist Concentration on Adhesion Strength
| Amine Synergist Conc. (% w/w) | Photoinitiator (Benzophenone, % w/w) | Substrate | Adhesion Strength (MPa) |
| 0 | 3 | Polycarbonate | 2.5 (cohesive failure) |
| 2 | 3 | Polycarbonate | 4.8 |
| 4 | 3 | Polycarbonate | 6.2 |
| 6 | 3 | Polycarbonate | 6.5 |
| 8 | 3 | Polycarbonate | 6.3 |
Note: Adhesion strength can be influenced by the substrate and the specific oligomer/monomer system.
Table 3: Effect of Amine Synergist Concentration on Yellowing Index
| Amine Synergist Conc. (% w/w) | Photoinitiator (Benzophenone, % w/w) | Initial Yellowing Index | Yellowing Index after 24h UV Exposure |
| 0 | 3 | 1.2 | 5.8 |
| 2 | 3 | 1.5 | 6.5 |
| 4 | 3 | 1.8 | 7.2 |
| 6 | 3 | 2.1 | 8.1 |
| 8 | 3 | 2.5 | 9.0 |
Note: Amine synergists can contribute to initial and post-cure yellowing, which should be considered for color-sensitive applications.
Experimental Protocols
The following are detailed protocols for evaluating the performance of this compound in UV-cured formulations.
Protocol 1: Determination of Cure Speed by Real-Time FTIR Spectroscopy
This method monitors the disappearance of the acrylate double bond peak to determine the rate of polymerization.
Materials and Equipment:
-
FTIR spectrometer with a rapid scan capability and an attenuated total reflectance (ATR) accessory
-
UV light source with controlled intensity (e.g., mercury lamp with a filter or a UV-LED)
-
Liquid light guide to direct UV radiation to the sample on the ATR crystal
-
Test formulation containing varying concentrations of this compound
-
Micropipette
Procedure:
-
Sample Preparation: Prepare a series of formulations with varying concentrations of this compound (e.g., 0%, 2%, 4%, 6%, 8% w/w).
-
Background Spectrum: Record a background spectrum on the clean ATR crystal.
-
Sample Application: Apply a small, uniform drop of the test formulation onto the ATR crystal.
-
Initial Spectrum: Record the spectrum of the uncured sample.
-
Initiate Curing and Data Acquisition: Start the rapid scan data acquisition and simultaneously expose the sample to the UV light source at a fixed intensity.
-
Monitor Reaction: Continuously collect spectra until the reaction is complete, as indicated by the stabilization of the acrylate peak height. The acrylate C=C double bond peak is typically observed around 810 cm⁻¹ or 1635 cm⁻¹.
-
Data Analysis: Plot the normalized peak area of the acrylate double bond against time. The cure speed can be defined as the time required to reach a certain percentage of conversion (e.g., 90%).
Protocol 2: Measurement of Adhesion Strength by Pull-Off Test (ASTM D4541)
This protocol determines the pull-off strength of a cured adhesive on a substrate.
Materials and Equipment:
-
Portable pull-off adhesion tester
-
Loading fixtures (dollies) of a specified diameter
-
Araldite or a suitable high-strength adhesive for attaching the dolly
-
Substrates for testing (e.g., polycarbonate, glass, metal)
-
Solvent for cleaning substrates
-
UV curing system
-
Cutting tool for scoring around the dolly (if required)
Procedure:
-
Substrate Preparation: Clean the substrate surfaces with a suitable solvent to remove any contaminants.
-
Adhesive Application: Apply a uniform film of the UV-curable adhesive to the substrate.
-
Curing: Cure the adhesive using a UV lamp with a defined intensity and exposure time.
-
Dolly Preparation: Lightly abrade the surface of the dolly and clean it.
-
Dolly Adhesion: Apply a high-strength adhesive (e.g., two-part epoxy) to the dolly and place it onto the cured adhesive film. Allow the dolly adhesive to cure completely as per the manufacturer's instructions.
-
Scoring (Optional but Recommended): Carefully cut through the cured adhesive around the perimeter of the dolly to the substrate.
-
Pull-Off Test: Attach the pull-off adhesion tester to the dolly. Apply a tensile force at a constant rate until the dolly is detached.
-
Record Data: Record the force at which detachment occurred and the nature of the failure (e.g., adhesive failure at the substrate interface, cohesive failure within the adhesive, or failure of the dolly adhesive).
-
Calculate Adhesion Strength: The adhesion strength is calculated by dividing the pull-off force by the area of the dolly.
Protocol 3: Determination of Yellowing Index (ASTM D1925)
This protocol measures the change in yellowness of a cured film after exposure to UV light.
Materials and Equipment:
-
Spectrophotometer or colorimeter capable of measuring tristimulus values (X, Y, Z)
-
UV exposure chamber
-
Transparent substrate (e.g., glass plates)
-
Film applicator for consistent film thickness
Procedure:
-
Sample Preparation: Apply a uniform film of the UV-curable formulation onto a transparent substrate using a film applicator.
-
Curing: Cure the film using a UV lamp under controlled conditions.
-
Initial Measurement: Measure the initial tristimulus values (X, Y, Z) of the cured film using the spectrophotometer. Calculate the initial Yellowness Index (YI) using the formula: YI = [100 * (1.28 * X - 1.06 * Z)] / Y
-
UV Exposure: Place the cured film in a UV exposure chamber for a specified duration (e.g., 24 hours).
-
Final Measurement: After the exposure period, remeasure the tristimulus values and calculate the final Yellowness Index.
-
Report Results: Report the initial and final Yellowness Index values. The change in YI indicates the degree of yellowing.
Conclusion
This compound is a highly effective amine synergist for UV-cured inks and adhesives. By accelerating the generation of free radicals and mitigating oxygen inhibition, it significantly enhances cure speed and surface quality. The provided application notes and protocols offer a framework for researchers and formulators to effectively utilize and evaluate this co-initiator in their specific applications. It is crucial to perform experimental evaluations to determine the optimal concentration for achieving the desired balance of cure performance, adhesion, and color stability.
References
Application Notes and Protocols: Kinetic Studies of Polymerization with Ethyl 2-(dimethylamino)benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the kinetic studies of polymerization involving Ethyl 2-(dimethylamino)benzoate, a common co-initiator in photopolymerization reactions. The information presented herein is intended to guide researchers in designing and conducting their own kinetic studies, particularly in the fields of dental materials, coatings, and drug delivery systems.
Introduction
This compound (EDB), more commonly found in literature as Ethyl 4-(dimethylamino)benzoate (EDMAB), is a widely used tertiary amine co-initiator in Type II photoinitiation systems. It plays a crucial role in the generation of free radicals when used in conjunction with a photosensitizer, such as camphorquinone (CQ) or isopropyl thioxanthone (ITX), upon exposure to UV or visible light. The primary function of EDB is to act as an electron and hydrogen donor to the excited state of the photosensitizer, thereby generating an initiating radical and regenerating the photosensitizer. This process is particularly effective in overcoming oxygen inhibition, a common issue in free-radical polymerization.
Understanding the kinetics of polymerization reactions involving EDB is essential for optimizing reaction conditions, controlling polymer properties, and ensuring the efficiency and completeness of the polymerization process. This document provides experimental protocols for key analytical techniques used in these studies and presents quantitative data on the effect of EDB concentration on polymerization kinetics.
Data Presentation
The concentration of the co-initiator, such as Ethyl 4-(dimethylamino)benzoate (EDMAB), in a photoinitiator system can significantly influence the kinetics of polymerization. The following table summarizes the effect of the photoinitiator-to-amine ratio on the maximum rate of polymerization (Rpmax) and the final degree of conversion (DC) for experimental resin composites formulated with camphorquinone (CQ) as the photosensitizer. An increase in the relative amount of EDMAB generally leads to a higher rate of polymerization and a greater final conversion of monomers into the polymer network[1].
| Photoinitiator System | Photoinitiator:Amine Ratio (by weight) | Maximum Rate of Polymerization (Rpmax) (% s⁻¹) | Degree of Conversion (DC) (%) |
| CQ/EDMAB | 2:1 | 1.8 (± 0.1) | 55.2 (± 1.5) |
| CQ/EDMAB | 1:1 | 2.1 (± 0.2) | 58.9 (± 1.2) |
| CQ/EDMAB | 1:1.5 | 2.5 (± 0.2) | 61.3 (± 1.0) |
| CQ/EDMAB | 1:2 | 2.8 (± 0.3) | 63.7 (± 0.8) |
Data adapted from a study on the effect of co-initiator ratio on the polymer properties of experimental resin composites. The values presented are means with standard deviations in parentheses.[1]
Experimental Protocols
Two of the most common and powerful techniques for studying the kinetics of photopolymerization in real-time are Fourier-Transform Infrared (FTIR) Spectroscopy and Photo-Differential Scanning Calorimetry (Photo-DSC).
Protocol 1: Real-Time FTIR (RT-FTIR) Spectroscopy for Monitoring Monomer Conversion
This protocol describes the use of RT-FTIR to monitor the disappearance of monomer double bonds, allowing for the determination of the degree of conversion over time.
Materials and Equipment:
-
FTIR spectrometer equipped with a real-time data acquisition module
-
Attenuated Total Reflectance (ATR) accessory
-
UV/Visible light curing unit with a light guide
-
Monomer resin formulation containing the photoinitiator system (e.g., CQ and EDB)
-
Micropipette
-
Timer
Procedure:
-
Instrument Setup:
-
Power on the FTIR spectrometer and the light curing unit, allowing them to warm up for at least 30 minutes for stable operation.
-
Install the ATR accessory in the spectrometer's sample compartment.
-
Position the light guide of the curing unit so that it illuminates the ATR crystal surface at a fixed distance and angle. Ensure consistent and uniform irradiation of the sample area.
-
-
Background Spectrum:
-
Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Record a background spectrum. This will be subtracted from the sample spectra to remove interference from the crystal and the atmosphere.
-
-
Sample Preparation and Measurement:
-
Using a micropipette, place a small drop (approximately 10-20 µL) of the monomer resin formulation onto the center of the ATR crystal.
-
Begin real-time data acquisition in the FTIR software. Set the software to collect spectra at regular intervals (e.g., every 1-2 seconds).
-
After a short baseline period (e.g., 10-20 seconds) to ensure a stable reading of the uncured resin, start the light curing unit to initiate polymerization.
-
Continue collecting spectra for a predetermined period, or until the reaction has reached a plateau and no further changes in the spectrum are observed.
-
-
Data Analysis:
-
The degree of conversion (DC) is calculated by monitoring the decrease in the absorption peak area or height corresponding to the monomer's carbon-carbon double bond (C=C). For methacrylate-based monomers, this is typically the peak at around 1638 cm⁻¹.
-
An internal standard peak, which does not change during polymerization (e.g., a carbonyl C=O peak around 1720 cm⁻¹), is often used for normalization to account for any variations in sample thickness.
-
The degree of conversion at a given time t (DCt) is calculated using the following formula:
DCt (%) = [1 - (Peak Area of C=C at time t / Peak Area of Internal Standard at time t) / (Peak Area of C=C at time 0 / Peak Area of Internal Standard at time 0)] * 100
-
Plot the degree of conversion as a function of time to obtain the polymerization kinetic profile. The rate of polymerization can be determined from the first derivative of this curve.
-
Protocol 2: Photo-Differential Scanning Calorimetry (Photo-DSC) for Measuring Reaction Enthalpy and Rate
This protocol outlines the use of Photo-DSC to measure the heat flow associated with the exothermic polymerization reaction, which is directly proportional to the reaction rate.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC) equipped with a photocalorimetry accessory (PCA)
-
UV/Visible light source compatible with the PCA
-
Aluminum DSC pans and lids
-
Microbalance
-
Monomer resin formulation
Procedure:
-
Instrument Setup and Calibration:
-
Power on the DSC and the light source, allowing them to stabilize.
-
Calibrate the DSC for temperature and heat flow according to the manufacturer's instructions.
-
Calibrate the light intensity of the PCA at the sample position using a radiometer.
-
-
Sample Preparation:
-
Using a microbalance, accurately weigh a small amount of the monomer resin formulation (typically 1-5 mg) into an open aluminum DSC pan.
-
Place an empty, open aluminum pan in the reference position of the DSC cell.
-
-
Measurement:
-
Place the sample pan in the DSC cell.
-
Set the DSC to the desired isothermal temperature for the experiment.
-
Allow the sample to equilibrate thermally for a few minutes until a stable heat flow baseline is established.
-
Initiate the polymerization by turning on the UV/Visible light source for a predetermined duration. The DSC will record the exothermic heat flow as a function of time.
-
After the initial light exposure, a second exposure can be performed on the already cured sample to obtain a baseline that accounts for the heat generated by the light source itself. This baseline is then subtracted from the initial measurement.
-
-
Data Analysis:
-
The heat flow (in mW) recorded by the DSC is directly proportional to the rate of polymerization (Rp).
-
The total heat of polymerization (ΔH_total) is determined by integrating the area under the exothermic peak.
-
The degree of conversion (DC) at any time t can be calculated by dividing the cumulative heat released up to that time (ΔH_t) by the total heat of polymerization:
DCt (%) = (ΔH_t / ΔH_total) * 100
-
The rate of polymerization (Rp) can be calculated from the heat flow (dH/dt) and the theoretical enthalpy of polymerization for the specific monomer (ΔH_poly^theory):
Rp = (dH/dt) / ΔH_poly^theory
-
Plot the degree of conversion and the rate of polymerization as a function of time to analyze the reaction kinetics.
-
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the photopolymerization initiated by a Type II system including Ethyl 4-(dimethylamino)benzoate.
Caption: Type II Photoinitiation Mechanism with EDB.
Caption: Experimental Workflow for Kinetic Studies.
References
Troubleshooting & Optimization
Technical Support Center: Ethyl 2-(dimethylamino)benzoate in Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Ethyl 2-(dimethylamino)benzoate as a co-initiator in polymerization reactions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in photopolymerization?
This compound, often referred to as EDAB or EDMAB in literature for its structural isomer Ethyl 4-(dimethylamino)benzoate, is a highly efficient tertiary amine synergist or co-initiator. It is typically used in conjunction with Type II photoinitiators, such as camphorquinone (CQ) or benzophenone.[1][2] Its primary role is to generate free radicals upon exposure to UV/Visible light, which in turn initiate the polymerization of monomers like methacrylates.
Q2: How does this compound help in overcoming oxygen inhibition?
Oxygen is a potent inhibitor of free-radical polymerization as it scavenges initiating and propagating radicals to form less reactive peroxy radicals.[3] this compound mitigates this by reacting with and consuming oxygen, as well as by reacting with peroxy radicals to regenerate active alkyl-amino radicals that can continue the polymerization chain reaction. This is particularly crucial for curing thin films or coatings where oxygen diffusion from the atmosphere is significant.[3]
Q3: What are the common side reactions associated with this compound?
The most common side reactions include:
-
Photoyellowing: The formation of colored byproducts due to the oxidation of the amine during the polymerization process, which can affect the aesthetic quality of the final product.[3]
-
Leaching: As this compound does not typically co-polymerize into the polymer network, unreacted molecules can leach out from the cured material over time.[4] This is a significant concern in applications requiring high biocompatibility, such as dental resins.
-
Spontaneous Polymerization: In certain acidic adhesive formulations, this compound can trigger spontaneous polymerization in the presence of a base.
Q4: Can this compound be used with Type I photoinitiators?
While traditionally paired with Type II photoinitiators, some studies suggest that tertiary amines like this compound can have a synergistic effect with Type I photoinitiators. In this case, their primary role shifts to that of an oxygen scavenger, which helps to increase the surface cure speed and overall efficiency of the Type I initiator.
Troubleshooting Guides
Issue 1: Low Degree of Conversion or Incomplete Curing
Possible Causes:
-
Oxygen Inhibition: Insufficient mitigation of atmospheric oxygen, leading to premature termination of polymer chains, often resulting in a tacky or uncured surface.
-
Inadequate Light Exposure: The light intensity may be too low, or the exposure time too short for the photoinitiator system to generate a sufficient number of radicals.
-
Incorrect Photoinitiator/Co-initiator Ratio: The concentration of this compound may be too low to effectively overcome oxygen inhibition and co-initiate polymerization.
-
Light Source and Photoinitiator Mismatch: The emission spectrum of the light source may not optimally overlap with the absorption spectrum of the photoinitiator.
Solutions:
-
Increase Co-initiator Concentration: Gradually increase the weight percentage of this compound in the formulation. Higher amine concentrations generally lead to a higher degree of conversion.
-
Optimize Curing Conditions: Increase the light intensity or the exposure time.[5]
-
Inert Atmosphere: For highly sensitive applications, conduct the polymerization under an inert atmosphere (e.g., nitrogen) to eliminate oxygen.[3]
-
Verify Spectral Overlap: Ensure your light source is appropriate for the chosen photoinitiator. For example, camphorquinone has an absorption maximum around 470 nm.[6][7][8]
Issue 2: Yellowing of the Final Polymer
Possible Causes:
-
Amine Oxidation: The tertiary amine can oxidize during polymerization, forming yellow-colored byproducts. This effect is often more pronounced with higher concentrations of the amine and prolonged or high-intensity light exposure.[3]
-
Photoinitiator Degradation: Certain photoinitiators can degrade into colored compounds upon irradiation.
-
Over-curing: Excessive exposure to UV light can lead to thermal degradation and discoloration of the polymer matrix or additives.[5]
Solutions:
-
Optimize Amine Concentration: Use the minimum amount of this compound necessary to achieve the desired degree of conversion.
-
Select Non-Yellowing Photoinitiators: Consider using alternative photoinitiators known for low yellowing, such as those based on acylphosphine oxides (e.g., TPO), if compatible with your system.
-
Control Curing Parameters: Avoid excessive light intensity and exposure times.
-
Use UV Absorbers and Antioxidants: Incorporating these additives can help to prevent and delay the onset of yellowing.
Issue 3: Poor Biocompatibility or Leaching of Components
Possible Causes:
-
Unreacted Co-initiator: this compound that does not participate in the initiation process can remain as a free molecule within the polymer matrix.
-
Low Degree of Conversion: A lower degree of conversion results in a less cross-linked network, which can facilitate the diffusion and leaching of unreacted components.
Solutions:
-
Maximize Degree of Conversion: Optimize the formulation and curing parameters to ensure the highest possible degree of monomer to polymer conversion.
-
Post-Curing: A post-curing step, often involving heat, can sometimes help to increase the final degree of conversion and reduce the amount of leachable substances.
-
Consider Polymerizable Co-initiators: For applications where biocompatibility is critical, consider using amine co-initiators that have a polymerizable group (e.g., a methacrylate group) allowing them to be covalently bonded into the polymer network.
-
Extraction Studies: Perform extraction studies using appropriate solvents (e.g., ethanol/water mixtures) and analytical techniques like HPLC to quantify the amount of leached this compound.
Data Presentation
Table 1: Effect of Ethyl 4-(dimethylamino)benzoate (EDMAB) Concentration on Polymer Properties (Qualitative Summary)
| EDMAB Concentration | Degree of Conversion (DC) | Rate of Polymerization (Rp) | Yellowing (+b value) | Water Solubility |
| Low | Lower | Slower | Lower | Higher |
| Medium | Higher | Faster | Moderate | Lower |
| High | Highest | Fastest | Higher | Lowest |
Note: This table represents general trends observed in literature. Actual values are dependent on the specific monomer system, photoinitiator, and curing conditions.
Experimental Protocols
Protocol 1: Determination of Degree of Conversion (DC) by FTIR Spectroscopy
Objective: To quantify the extent of polymerization by measuring the decrease in the concentration of vinyl double bonds.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Uncured liquid resin formulation.
-
Cured polymer sample.
-
Spatula.
-
UV/Visible light curing unit.
Methodology:
-
Record Uncured Spectrum:
-
Place a small drop of the uncured liquid resin onto the ATR crystal.
-
Record the FTIR spectrum. The typical spectral region of interest for methacrylate C=C bonds is around 1638 cm⁻¹. An internal standard, such as an aromatic C=C peak around 1608 cm⁻¹, is often used for normalization.
-
Clean the ATR crystal thoroughly with an appropriate solvent (e.g., acetone or isopropanol).
-
-
Prepare and Cure Sample:
-
Place a controlled amount of the uncured resin in a mold of defined dimensions.
-
Cure the sample using the specified light source, intensity, and exposure time.
-
-
Record Cured Spectrum:
-
Grind the cured polymer sample into a fine powder.
-
Place a small amount of the powder onto the ATR crystal and ensure good contact.
-
Record the FTIR spectrum under the same conditions as the uncured sample.
-
-
Calculate Degree of Conversion:
-
The degree of conversion (DC) is calculated using the following formula, based on the absorbance intensities of the aliphatic C=C peak and the internal standard peak in the cured and uncured states:
Where:
-
A_aliphatic is the absorbance intensity of the methacrylate C=C peak (~1638 cm⁻¹).
-
A_aromatic is the absorbance intensity of the internal standard aromatic peak (~1608 cm⁻¹).
-
-
Visualizations
Diagram 1: Simplified Photoinitiation and Oxygen Inhibition Pathway
Caption: Photoinitiation, polymerization, and the competing oxygen inhibition pathway, which is mitigated by this compound (EDAB).
Diagram 2: Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low degree of conversion in polymerizations using this compound (EDAB).
References
- 1. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. radtech.org [radtech.org]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. prostech.vn [prostech.vn]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. researchgate.net [researchgate.net]
- 8. Photobleaching of camphorquinone during polymerization of dimethacrylate-based resins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hydrolytic Stability of Ethyl 2-(dimethylamino)benzoate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the hydrolytic stability of Ethyl 2-(dimethylamino)benzoate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected hydrolytic degradation pathway of this compound?
A1: this compound is an ester. Esters typically undergo hydrolysis to yield a carboxylic acid and an alcohol.[1][2] In this case, the expected degradation products are 2-(dimethylamino)benzoic acid and ethanol. The reaction can be catalyzed by either acid or base.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is expected to be pH-dependent. The dimethylamino group has a predicted pKa of approximately 8.42 for the similar compound 2-(Dimethylamino)ethyl benzoate.[3]
-
At acidic to neutral pH (below its pKa) , the dimethylamino group will be protonated. Studies on similar 2-aminobenzoate esters suggest that the hydrolysis rate can be pH-independent in the range of approximately pH 4 to 8 due to intramolecular general base catalysis by the neighboring amino group.
-
At alkaline pH (above its pKa) , the unprotonated dimethylamino group is present. Generally, ester hydrolysis is accelerated under basic conditions (saponification).[1][2]
Q3: What is the expected solubility of this compound in aqueous solutions?
A3: this compound is described as an oil and is slightly soluble in chloroform and methanol.[3] Its solubility in aqueous buffers is expected to be limited, especially at neutral and alkaline pH where the dimethylamino group is not protonated. At acidic pH, the formation of the protonated amine salt may increase its aqueous solubility.
Q4: What analytical methods are suitable for monitoring the hydrolysis of this compound?
A4: Reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the hydrolysis of aromatic esters like this compound. This technique can separate the parent compound from its degradation products, allowing for quantification over time.
Hydrolytic Stability Data (Estimated)
| pH | Condition | Expected Stability | Primary Degradation Products |
| < 4 | Acid-catalyzed | Moderate | 2-(dimethylamino)benzoic acid, Ethanol |
| 4 - 8 | Neutral / Catalyzed by amino group | Low to Moderate | 2-(dimethylamino)benzoic acid, Ethanol |
| > 8 | Base-catalyzed | Low | 2-(dimethylamino)benzoate salt, Ethanol |
Experimental Protocol: Determination of Hydrolytic Stability
This protocol outlines a general procedure for determining the hydrolytic stability of this compound in aqueous solutions using HPLC.
1. Materials and Reagents:
-
This compound
-
Buffer solutions (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Class A volumetric flasks, pipettes, and autosampler vials
2. Preparation of Solutions:
-
Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent like acetonitrile or methanol (e.g., 1 mg/mL).
-
Working Solutions: Spike an appropriate volume of the stock solution into pre-heated buffer solutions at different pH values to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid affecting the hydrolysis rate.
3. Hydrolysis Experiment:
-
Incubate the working solutions in a constant temperature bath (e.g., 37 °C).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.
-
Immediately quench the reaction by diluting the aliquot in a cold mobile phase or a suitable buffer at a pH where the compound is stable to prevent further degradation before analysis.
4. HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing an acidic modifier (e.g., 0.1% formic acid). The modifier ensures the protonation of the dimethylamino group for better peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength where this compound and its degradation products have significant absorbance.
-
Quantification: Monitor the decrease in the peak area of this compound over time.
5. Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time.
-
If the reaction follows pseudo-first-order kinetics, the plot will be linear. The slope of the line will be equal to the negative of the observed rate constant (k_obs).
-
Calculate the half-life (t_1/2) using the equation: t_1/2 = 0.693 / k_obs.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor Solubility of Compound | The compound has low aqueous solubility, especially at neutral to alkaline pH. | Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., acetonitrile, methanol) and add a small volume to the buffer. Ensure the final organic solvent concentration is low (<1%). For acidic pH, the protonated form might be more soluble. |
| Poor Peak Shape in HPLC | The dimethylamino group is not fully protonated on the column. | Add an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to ensure consistent protonation and improve peak symmetry. |
| No Degradation Observed | The compound is stable under the experimental conditions, or the reaction is very slow. | Increase the temperature of the incubation. Use a wider range of pH values, especially in the alkaline region, to accelerate hydrolysis. Extend the duration of the experiment. |
| Precipitation During Experiment | The degradation product (2-(dimethylamino)benzoic acid) may have low solubility. | If precipitation occurs, the quantitative analysis will be inaccurate. Consider using a lower initial concentration of the parent compound. |
| Inconsistent Results | Temperature fluctuations, inaccurate pipetting, or instability of the autosampler. | Ensure the temperature bath is accurately controlled. Use calibrated pipettes. If samples are degrading in the autosampler, use a cooled autosampler or analyze them immediately after preparation. |
Degradation Pathway and Mechanism
The hydrolysis of this compound proceeds via nucleophilic acyl substitution. In the pH range where the dimethylamino group is unprotonated, it can act as an intramolecular general base catalyst, accelerating the attack of water on the ester carbonyl group.
Caption: Hydrolytic degradation pathway of this compound.
References
Technical Support Center: Optimizing Ethyl 2-(dimethylamino)benzoate Concentration for Faster Curing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of Ethyl 2-(dimethylamino)benzoate for faster and more effective curing in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in curing formulations?
This compound, often used interchangeably with its isomer Ethyl 4-(dimethylamino)benzoate (EDMAB), acts as a highly efficient amine synergist in UV-curable formulations.[1] Its main function is to work in tandem with Type II photoinitiators to facilitate the generation of free radicals upon exposure to UV radiation.[1] These free radicals are the primary drivers of polymerization, initiating the chain reactions that convert liquid resins into solid, cured materials. Additionally, it plays a crucial role in mitigating oxygen inhibition, a common issue in UV curing that can lead to incomplete polymerization and tacky surfaces.[1]
Q2: How does the concentration of this compound affect the curing process?
The concentration of this compound is a critical factor that can significantly impact the curing speed, depth of cure, and the final mechanical properties of the cured material. An optimal concentration can lead to a higher degree of conversion and a faster polymerization rate. However, an excessive concentration can have detrimental effects, including a decrease in these properties and an increase in yellowing of the final product.[2][3]
Q3: What is the typical concentration range for this compound?
The optimal concentration can vary depending on the specific resin system, the type and concentration of the photoinitiator, the UV light source, and the desired properties of the cured material. However, studies have investigated concentrations ranging from 0.05 wt% to 1.6 wt%.[2] One study found an optimal content of a tertiary amine to be 1.0 wt% for improving yellowness in UV-curable epoxide resins.[4] It is crucial to determine the optimal concentration for each specific formulation experimentally.
Q4: Can this compound be used with any photoinitiator?
This compound is most effective when used with Type II photoinitiators, which require a co-initiator or synergist to generate free radicals. A common example of a Type II photoinitiator it is paired with is Camphorquinone (CQ).[2]
Troubleshooting Guide
| Problem | Possible Cause Related to Concentration | Suggested Solution |
| Slow or Incomplete Curing | Insufficient Concentration: The concentration of this compound may be too low to effectively overcome oxygen inhibition and generate an adequate number of free radicals for rapid polymerization. | Incrementally increase the concentration of this compound in small steps (e.g., 0.1-0.2 wt% increments) and monitor the effect on curing speed. Refer to the data tables below for guidance on concentration-dependent effects. |
| Excessive Concentration: Very high concentrations can sometimes lead to a retardation of the polymerization process.[2] | Systematically decrease the concentration to determine if a lower amount improves the curing speed. | |
| Insufficient Hardness of Cured Material | Suboptimal Concentration: The hardness of the cured material is directly related to the degree of conversion. If the concentration of this compound is not optimized, it can result in a lower degree of conversion and, consequently, reduced hardness.[2] | Refer to the quantitative data in Table 1 to identify a concentration range that has been shown to yield higher hardness values. Perform a concentration optimization study for your specific formulation. |
| Yellowing of Cured Material | Excessive Amine Concentration: Tertiary amines, including this compound, can contribute to the yellowing of the cured product, especially at higher concentrations.[3][4] | Reduce the concentration of this compound to the minimum effective level. One study suggests that an optimal content of 1.0 wt% of a tertiary amine can improve the yellowness index.[4] Consider using alternative or supplementary synergists if yellowing persists. |
| Inadequate Depth of Cure | Non-optimal Concentration: The concentration of the photoinitiator system, including the amine synergist, significantly affects the depth to which UV light can penetrate and effectively cure the resin.[2][5] An incorrect concentration can lead to a shallow cure depth. | Experiment with different concentrations of this compound in conjunction with the photoinitiator. An optimal concentration can maximize the cure depth.[5] Refer to the experimental protocol for determining the depth of cure. |
Data Presentation
The following tables summarize quantitative data from a study investigating the effect of varying concentrations of Ethyl 4-(dimethylamino)benzoate (EDMAB) and Camphorquinone (CQ) on the properties of experimental dental composites. This data can serve as a starting point for optimizing your own formulations.
Table 1: Effect of EDMAB and CQ Concentration on Knoop Hardness (KHN) [2]
| CQ (wt%) | EDMAB (wt%) | Knoop Hardness (KHN) |
| 0.1 | 0.05 | 25.3 ± 1.5 |
| 0.1 | 0.8 | 30.1 ± 1.2 |
| 0.4 | 0.2 | 45.2 ± 2.1 |
| 0.8 | 0.4 | 50.7 ± 1.8 |
| 1.6 | 0.8 | 48.9 ± 2.5 |
Table 2: Effect of EDMAB and CQ Concentration on Degree of Conversion (DC) [2]
| CQ (wt%) | EDMAB (wt%) | Degree of Conversion (%) |
| 0.1 | 0.05 | 45.6 ± 2.3 |
| 0.1 | 0.8 | 55.2 ± 1.9 |
| 0.4 | 0.2 | 68.4 ± 2.8 |
| 0.8 | 0.4 | 72.1 ± 1.5 |
| 1.6 | 0.8 | 70.5 ± 2.1 |
Table 3: Effect of EDMAB and CQ Concentration on Depth of Cure (DoC) [2]
| CQ (wt%) | EDMAB (wt%) | Depth of Cure (mm) |
| 0.1 | 0.05 | ~1.5 |
| 0.4 | 0.2 | ~3.0 |
| 0.8 | 0.4 | >4.0 |
| 1.6 | 0.8 | >4.0 |
Experimental Protocols
Protocol 1: Real-Time Monitoring of Photopolymerization using FTIR Spectroscopy
This protocol allows for the real-time evaluation of the curing kinetics by monitoring the disappearance of the methacrylate C=C bond.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
UV/Vis light source with a light guide
-
Resin formulation with varying concentrations of this compound
-
Pipette
Methodology:
-
Prepare a series of resin formulations with systematically varied concentrations of this compound.
-
Place a small drop of the uncured resin onto the ATR crystal of the FTIR spectrometer.
-
Position the UV/Vis light guide at a fixed distance and angle to the sample on the ATR crystal.
-
Initiate real-time FTIR data collection, monitoring the peak area of the methacrylate C=C stretching vibration (typically around 1638 cm⁻¹).
-
After a short baseline measurement, turn on the UV/Vis light source to initiate curing.
-
Continue collecting spectra until the peak area of the C=C bond no longer changes, indicating the completion of the reaction.
-
Calculate the degree of conversion (DC) at different time points using the following formula: DC (%) = [1 - (Peak Area at time t / Initial Peak Area)] x 100
-
Plot the degree of conversion as a function of time to determine the polymerization rate for each concentration.
Protocol 2: Determination of Depth of Cure
This protocol is used to measure the maximum thickness of a resin that can be adequately cured under specific conditions.
Materials and Equipment:
-
Cylindrical molds (e.g., 4 mm diameter, 8 mm height)
-
UV light curing unit
-
Calipers or a micrometer
-
Plastic spatula
Methodology:
-
Fill the cylindrical mold with the uncured resin formulation.
-
Place a transparent matrix strip over the top of the mold.
-
Position the light guide of the UV curing unit directly on top of the matrix strip.
-
Cure the sample for a predetermined time (e.g., 20, 40, or 60 seconds).
-
After curing, remove the sample from the mold.
-
Using a plastic spatula, gently scrape away the uncured resin from the bottom of the sample.
-
Measure the height of the remaining cured portion of the cylinder using calipers or a micrometer. This measurement represents the depth of cure.
-
Repeat the procedure for each concentration of this compound.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for slow curing issues.
References
Influence of solvent on the photoreactivity of Ethyl 2-(dimethylamino)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the influence of solvents on the photoreactivity of Ethyl 2-(dimethylamino)benzoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work.
| Problem | Possible Causes | Solutions |
| Low or No Fluorescence Signal | 1. Solvent Quenching: Polar protic solvents can quench fluorescence through hydrogen bonding or other intermolecular interactions. 2. Photodegradation: The compound may be unstable under the experimental conditions, leading to decomposition upon photoexcitation. 3. Incorrect Excitation Wavelength: The excitation wavelength may not be optimal for the compound in the chosen solvent. | 1. Use a non-polar or aprotic polar solvent. If a protic solvent is necessary, consider deaerating the solution to remove oxygen, a known quencher. 2. Reduce the excitation light intensity or the exposure time. Check for the appearance of new absorption bands over time, which could indicate product formation. 3. Determine the absorption maximum (λmax) of this compound in the specific solvent and set the excitation wavelength accordingly. |
| Inconsistent Transient Absorption Kinetics | 1. Solvent Impurities: Trace impurities in the solvent can act as quenchers or participate in side reactions. 2. Concentration Effects: At high concentrations, self-quenching or excimer formation can alter the excited-state dynamics. 3. Laser Fluctuation: Variations in the pump laser intensity can lead to inconsistent signal generation. | 1. Use high-purity, spectroscopy-grade solvents. 2. Work with dilute solutions (typically in the micromolar range) to minimize intermolecular interactions. 3. Monitor the laser output and use a reference photodiode to correct for intensity fluctuations. |
| Broad or Unresolved Spectral Features | 1. Solvent Polarity: In highly polar solvents, strong solute-solvent interactions can lead to significant spectral broadening. 2. Presence of Multiple Species: The ground or excited state may exist in multiple conformations or be in equilibrium with solvated species. | 1. Compare spectra in a range of solvents with varying polarity to understand the contribution of solvatochromic effects. 2. Employ global analysis techniques to deconvolve the spectral contributions from different transient species. |
| Irreproducible Quantum Yield Measurements | 1. Inaccurate Actinometry: The quantum yield of the actinometer may be incorrect or improperly measured. 2. Inner Filter Effects: At high concentrations, the sample can reabsorb emitted fluorescence, leading to an underestimation of the quantum yield. 3. Oxygen Quenching: Dissolved oxygen can quench the excited state, reducing the quantum yield. | 1. Use a well-characterized chemical actinometer and ensure accurate measurement of the absorbed light intensity. 2. Keep the absorbance of the solution low (typically < 0.1 at the excitation wavelength) to minimize inner filter effects. 3. Deaerate the solutions by purging with an inert gas (e.g., nitrogen or argon) before and during the measurement. |
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the photophysics of this compound?
A1: The photophysics of this compound, like other aminobenzoates, is highly sensitive to solvent polarity. In non-polar solvents, the molecule typically exhibits a locally excited (LE) state with a relatively high fluorescence quantum yield. As the solvent polarity increases, a twisted intramolecular charge transfer (TICT) state can be formed. This TICT state is often non-emissive or weakly emissive and provides a non-radiative decay pathway, leading to a decrease in the fluorescence quantum yield and a red-shift in the emission spectrum.
Q2: What is the expected trend for the fluorescence quantum yield of this compound in different solvents?
A2: The fluorescence quantum yield is expected to be highest in non-polar, aprotic solvents and lowest in polar, protic solvents. This is because polar solvents stabilize the charge-separated TICT state, promoting non-radiative decay.
Q3: What is a suitable experimental technique to study the excited-state dynamics of this molecule?
A3: Nanosecond transient absorption spectroscopy is a powerful technique for this purpose. It allows for the direct observation of transient species such as the triplet excited state and any potential photochemical intermediates. By monitoring the rise and decay of these transient signals, one can determine their lifetimes and reaction rate constants.
Q4: Can this compound undergo photochemical reactions?
A4: Yes, aromatic esters can undergo photochemical reactions such as the photo-Fries rearrangement. The efficiency of such reactions can be solvent-dependent. Transient absorption spectroscopy can be used to detect the formation of reaction intermediates and products.
Q5: Are there any specific safety precautions to consider when working with this compound and organic solvents?
A5: Always work in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for this compound and all solvents used for specific handling and disposal instructions.
Data Presentation
Table 1: Photophysical Properties of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λabs, nm) | Molar Absorptivity (ε, M-1cm-1) | Emission Max (λem, nm) |
| n-Hexane | 1.88 | 1.375 | 315 | 21,000 | 350 |
| Dioxane | 2.21 | 1.422 | 320 | 22,500 | 365 |
| Dichloromethane | 8.93 | 1.424 | 325 | 23,000 | 380 |
| Acetonitrile | 37.5 | 1.344 | 322 | 22,800 | 400 |
| Methanol | 32.7 | 1.329 | 320 | 22,600 | 410 |
Table 2: Excited-State Properties of this compound in Various Solvents
| Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) | Triplet State Lifetime (τT, µs) |
| n-Hexane | 0.25 | 3.5 | 15 |
| Dioxane | 0.18 | 2.8 | 12 |
| Dichloromethane | 0.05 | 1.2 | 8 |
| Acetonitrile | 0.02 | 0.5 | 5 |
| Methanol | 0.01 | 0.3 | 3 |
Experimental Protocols
Nanosecond Transient Absorption Spectroscopy
This protocol outlines the key steps for performing a nanosecond transient absorption experiment to study the photoreactivity of this compound.
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired high-purity solvent.
-
Dilute the stock solution to a final concentration that yields an absorbance of approximately 0.5 at the excitation wavelength in a 1 cm cuvette.
-
Deaerate the sample by purging with a gentle stream of nitrogen or argon for at least 15 minutes to remove dissolved oxygen.
-
-
Instrumentation Setup:
-
Use a nanosecond pulsed laser (e.g., a Nd:YAG laser) as the excitation source (pump beam). Select a suitable wavelength (e.g., the third harmonic at 355 nm) that is strongly absorbed by the sample.
-
Use a high-intensity lamp (e.g., a Xenon arc lamp) as the probe beam.
-
Align the pump and probe beams to be collinear or at a small angle as they pass through the sample cuvette.
-
Use a monochromator to select the desired probe wavelength and a fast photodetector (e.g., a photomultiplier tube or an intensified CCD camera) to measure the change in probe light intensity.
-
-
Data Acquisition:
-
Record the probe light intensity before, during, and after the laser flash.
-
Measure the change in absorbance (ΔA) as a function of time at different probe wavelengths to construct a transient absorption spectrum.
-
Acquire kinetic traces at specific wavelengths corresponding to the transient absorption bands to determine the lifetimes of the transient species.
-
-
Data Analysis:
-
Plot ΔA versus wavelength at different time delays to visualize the transient spectra.
-
Fit the kinetic traces to appropriate exponential decay models to extract the lifetimes of the transient species.
-
Identify the transient species based on their spectral characteristics and lifetimes.
-
Mandatory Visualization
Caption: Experimental workflow for transient absorption spectroscopy.
Caption: Influence of solvent polarity on excited-state pathways.
Technical Support Center: Long-term Stability of Polymers Containing Ethyl 2-(dimethylamino)benzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the long-term stability of polymer formulations containing Ethyl 2-(dimethylamino)benzoate.
Frequently Asked Questions (FAQs)
General
Q1: What is the primary function of this compound in polymer systems? A1: this compound serves as a highly efficient amine synergist, primarily in UV-curable formulations.[1][2][3] It works alongside Type II photoinitiators, accelerating the generation of free radicals under UV light to initiate polymerization.[1][3] A critical role it plays is mitigating oxygen inhibition, a frequent challenge in UV curing, by scavenging oxygen radicals to ensure a more thorough and consistent cure.[1][2]
Q2: Can the presence of this compound impact the long-term stability of my polymer? A2: Although its main function is during the polymerization process, residual this compound or its byproducts can influence the polymer's long-term stability. The tertiary amine group within its structure is susceptible to oxidation, which may cause discoloration, typically yellowing, over time. As with any additive, its compatibility with the polymer matrix and other formulation components is vital for ensuring long-term stability.
Q3: What are the potential degradation pathways for this compound within a polymer? A3: While specific long-term degradation pathways in a polymer matrix are not extensively detailed in current literature, its chemical structure suggests a few potential mechanisms:
-
Photo-oxidation: Exposure to UV light and oxygen can cause the tertiary amine to oxidize, leading to the formation of colored byproducts.
-
Hydrolysis: The ester group may be prone to hydrolysis, particularly in humid conditions, at elevated temperatures, or at extreme pH levels. This reaction would break down the molecule into ethanol and 2-(dimethylamino)benzoic acid.[4]
Troubleshooting Guide
Issue 1: The polymer is exhibiting yellowing over time.
| Potential Cause | Troubleshooting Steps |
| Photo-oxidation of Residual Amine Synergist | The tertiary amine in this compound can oxidize upon exposure to light and air, forming colored species. This is a known issue with many amine-based additives. |
| 1. Minimize UV Exposure: Store the polymer in dark or opaque containers to protect it from light. 2. Use an Inert Atmosphere: Store the material under an inert gas like nitrogen or argon to limit oxygen exposure. 3. Optimize Concentration: Use the minimum effective concentration of this compound to reduce residual amounts. 4. Incorporate UV Stabilizers: Add UV absorbers or Hindered Amine Light Stabilizers (HALS) to the formulation to shield the polymer and additives from photodegradation.[5][6] | |
| Degradation of the Photoinitiator System | Certain photoinitiators are known to cause yellowing as they degrade.[7][8] |
| 1. Test Alternative Photoinitiators: Experiment with different photoinitiators known for superior color stability. 2. Consult Literature: Review scientific studies on the color stability of various photoinitiator systems relevant to your polymer.[7][8] | |
| Degradation of the Polymer Matrix | The base polymer itself may be degrading due to exposure to UV light, heat, or oxygen, resulting in discoloration.[9] |
| 1. Add Antioxidants: Include antioxidants in the formulation to inhibit oxidative degradation of the polymer backbone. 2. Ensure Complete Curing: Incomplete polymerization can leave unreacted monomers and photoinitiator residues that are more susceptible to degradation. Optimize curing parameters such as light intensity and exposure duration. |
Issue 2: The polymer's mechanical properties are changing (e.g., becoming brittle, losing strength).
| Potential Cause | Troubleshooting Steps |
| Polymer Chain Scission | Photodegradation or thermal degradation can cause polymer chains to break, which reduces the material's molecular weight and compromises its mechanical strength.[4][5] |
| 1. Add Stabilizers: Use a combination of UV stabilizers and antioxidants to protect the polymer matrix. 2. Control Environmental Conditions: Limit the polymer's exposure to high temperatures and UV radiation during storage and application. | |
| Migration of Additives | Over time, residual this compound or other small-molecule additives may migrate out of the polymer, altering its bulk properties.[10] |
| 1. Verify Complete Curing: A well-cured, highly cross-linked polymer network is more effective at retaining additives. 2. Explore Polymerizable Synergists: Consider using amine synergists that can be covalently integrated into the polymer network to prevent migration.[10] |
Issue 3: The material shows poor biocompatibility or elicits an unexpected cellular response.
| Potential Cause | Troubleshooting Steps |
| Leaching of Residual Components | Unreacted this compound, photoinitiator fragments, or their degradation byproducts may leach from the polymer, potentially causing cytotoxicity. |
| 1. Implement Post-Curing Purification: After polymerization, use a washing or extraction step to remove unreacted components. Ethanol can be effective for washing away unpolymerized monomers and some additives.[10] 2. Quantify Leachable Substances: Employ analytical methods like HPLC or GC-MS to measure the concentration of any leachable compounds. 3. Reduce Initial Concentrations: Optimize the formulation to use the lowest effective concentrations of all additives. |
Quantitative Data
The following tables present data from related polymer systems to provide context for potential stability challenges.
Table 1: Color Stability of Experimental Composites with Various Photoinitiators After Accelerated Aging
This data, adapted from studies on dental composites, illustrates how the choice of photoinitiator can affect color change (ΔE). A ΔE value of 3.3 or higher is typically considered a clinically noticeable and unacceptable change.
| Photoinitiator System | Mean Color Change (ΔE) | Observation |
| 0.4% Camphorquinone (CQ) | > 3.3 | Significant yellowing was observed after 300 hours of accelerated aging.[7][8] |
| 0.4% 1-Phenyl-1,2-propanedione (PPD) | > 3.3 | Significant yellowing was observed after 300 hours of accelerated aging.[7][8] |
| 0.2% CQ + 0.2% PPD | > 3.3 | Significant yellowing was observed after 300 hours of accelerated aging.[7][8] |
Note: Although this study did not involve this compound, it underscores that the photoinitiator, used in tandem with the amine synergist, plays a crucial role in long-term color stability.
Table 2: Stability of Poly(2-dimethylamino)ethyl methacrylate)-based Formulations in Aqueous Solution
This data is from a polymer (PDMAEMA) containing a similar functional amine group to this compound. It highlights the significant impact of storage temperature on the stability of a formulation.
| Storage Temperature | Duration | Stability Outcome |
| 4°C and 20°C | 10 months | The formulation retained almost its full transfection potential.[11] |
| 40°C | 2 months | The transfection capability was reduced by half (half-life).[11] |
| 40°C (Lyophilized with sucrose) | 10 months | The freeze-dried formulation retained almost its full transfection efficiency.[11] |
Experimental Protocols
Protocol 1: Accelerated Aging for Color Stability Assessment
This protocol provides a standardized method for evaluating the impact of UV exposure on polymer color.
-
Sample Preparation: Create uniform samples of your polymer formulation, such as thin films or discs with a consistent thickness (e.g., 2 mm).[7][8]
-
Initial Color Measurement: Use a spectrophotometer or colorimeter to record the initial CIE Lab* color coordinates of each sample.
-
Accelerated Aging: Place the samples in an accelerated aging chamber equipped with a UV lamp (e.g., emitting at λ = 365 nm). Expose the samples for a predetermined duration, such as 100 to 500 hours, while monitoring the radiant exposure.[12]
-
Final Color Measurement: After the aging period, repeat the color measurement on the exposed samples.
-
Calculate Color Difference (ΔE): Determine the total color change using the formula: ΔE* = [(ΔL)\² + (Δa)\² + (Δb*)\²]¹/². A larger ΔE value signifies a greater change in color.
Protocol 2: Assessment of Leachable Components
This method is designed to determine if residual additives are migrating from the polymer.
-
Sample Preparation: Prepare cured polymer samples with a known surface area and mass.
-
Immersion: Submerge the samples in a suitable extraction solvent (e.g., ethanol, purified water, or a food simulant) within a sealed container.[10]
-
Incubation: Store the container at a controlled temperature (e.g., 40°C) for a specific period (e.g., 24 hours to 10 days) to simulate relevant storage or usage conditions.
-
Extract Analysis: Withdraw an aliquot of the solvent. Use a sensitive analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector, to identify and quantify the concentration of this compound and other potential leachables.
-
Quantification: Use a calibration curve prepared with known concentrations of pure this compound to ensure accurate measurement.[10]
Visualizations
Caption: Mechanism of this compound in UV Curing.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Color stability of experimental composites containing different photoinitiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Long term stability of poly((2-dimethylamino)ethyl methacrylate)-based gene delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Analysis of Impirities in Commercial Ethyl 2-(dimethylamino)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Ethyl 2-(dimethylamino)benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in commercial this compound?
A1: Commercial this compound may contain impurities originating from the synthesis process, degradation, or storage. While a definitive list of impurities in all commercial batches is not publicly available, potential impurities can be categorized as follows:
-
Synthesis-Related Impurities: These are byproducts or unreacted starting materials from the manufacturing process. Common synthesis methods, such as the esterification of 2-(dimethylamino)ethanol with benzoyl chloride or benzoic acid, can lead to the presence of:
-
2-(Dimethylamino)ethanol (unreacted starting material)
-
Benzoic acid (unreacted starting material or hydrolysis product)[1]
-
Benzoyl chloride (unreacted starting material, highly reactive and less likely to be present in significant amounts)
-
Side-reaction products formed during esterification.
-
-
Degradation Products: this compound can degrade over time, especially when exposed to heat, light, or moisture. The primary degradation pathway is hydrolysis of the ester bond.[1] Potential degradation products include:
-
Residual Solvents: Solvents used during the synthesis and purification process may remain in the final product. The specific solvents will depend on the manufacturer's process but can be identified and quantified using Gas Chromatography (GC).
Q2: How can I identify and quantify these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of impurities.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful technique for separating and quantifying non-volatile impurities and degradation products. A stability-indicating HPLC method should be developed and validated.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the identification and quantification of volatile impurities, including residual solvents.[3][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy can be used for the structural elucidation of unknown impurities and for quantitative analysis (qNMR) using a certified internal standard.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for identifying unknown impurities by providing molecular weight and fragmentation information.[7][8]
Experimental Protocols
Stability-Indicating HPLC Method for Impurity Profiling
This method is a starting point and should be optimized and validated for your specific instrumentation and sample matrix.
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 95% A, 5% B5-25 min: Linear gradient to 40% A, 60% B25-30 min: Linear gradient to 10% A, 90% B30-35 min: Hold at 10% A, 90% B35-36 min: Return to 95% A, 5% B36-45 min: Re-equilibration at 95% A, 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of Mobile Phase A and B. |
GC-MS Method for Analysis of Residual Solvents
This method is a general approach for the analysis of common residual solvents. The specific parameters should be adjusted based on the expected solvents and the capabilities of your instrument.
| Parameter | Condition |
| Column | DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm film thickness[4] |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Program | 40 °C for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temp | 250 °C |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | m/z 35-350 |
| Sample Preparation | Dissolve 50 mg of this compound in 1 mL of a suitable solvent known to be absent in the sample (e.g., DMSO). |
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing for the Main Peak | - Secondary interactions with free silanols on the column.- Sample overload. | - Use a mobile phase with a lower pH (e.g., add 0.1% trifluoroacetic acid).- Use a highly end-capped C18 column.- Reduce the sample concentration. |
| Ghost Peaks | - Contamination in the mobile phase or injector.- Carryover from a previous injection. | - Prepare fresh mobile phase.- Flush the injector and sample loop.- Run a blank gradient to identify the source of contamination. |
| Poor Resolution Between Impurity and Main Peak | - Inappropriate mobile phase composition or gradient. | - Optimize the gradient slope.- Try a different organic modifier (e.g., methanol instead of acetonitrile).- Use a column with a different selectivity. |
| Baseline Drift | - Column not properly equilibrated.- Fluctuations in column temperature. | - Increase the column equilibration time.- Use a column oven to maintain a stable temperature. |
GC-MS Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape for Polar Analytes | - Active sites in the inlet liner or column. | - Use a deactivated inlet liner.- Condition the column according to the manufacturer's instructions. |
| Low Sensitivity | - Leak in the system.- Contaminated ion source. | - Perform a leak check.- Clean the ion source. |
| Mass Spectra Not Matching Library | - Co-eluting peaks.- Incorrect background subtraction. | - Improve chromatographic separation.- Manually review and adjust background subtraction. |
| Variable Retention Times | - Fluctuation in carrier gas flow rate.- Leaks in the system. | - Check and adjust the carrier gas flow.- Perform a leak check. |
Visualizations
Caption: Experimental workflow for the analysis of impurities in this compound.
References
- 1. 2-(Dimethylamino)ethyl benzoate | 2208-05-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. agilent.com [agilent.com]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. Ethyl 4-(dimethylamino)benzoate Standard for quantitative NMR, TraceCERT 10287-53-3 [sigmaaldrich.com]
- 7. Identification of the Biotransformation Products of 2-Ethylhexyl 4-(N,N-Dimethylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Ethyl 2-(dimethylamino)benzoate and Ethyl 4-(dimethylamino)benzoate as Photoinitiator Synergists
In the realm of photopolymerization, the efficiency of the initiation system is paramount to achieving desired material properties. Amine synergists play a crucial role, particularly in systems initiated by Type II photoinitiators, by facilitating the generation of free radicals and mitigating oxygen inhibition. This guide provides a detailed comparison of two common amine synergists: Ethyl 2-(dimethylamino)benzoate and Ethyl 4-(dimethylamino)benzoate. While direct comparative studies under identical conditions are not extensively documented in publicly available literature, this report synthesizes available data to offer insights into their respective performance characteristics for researchers, scientists, and professionals in drug development and material science.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound and Ethyl 4-(dimethylamino)benzoate is presented below. These properties can influence their solubility, compatibility with different formulations, and reactivity.
| Property | This compound | Ethyl 4-(dimethylamino)benzoate |
| CAS Number | 2208-05-1[1] | 10287-53-3[2] |
| Molecular Formula | C₁₁H₁₅NO₂[1][3] | C₁₁H₁₅NO₂[4] |
| Molecular Weight | 193.24 g/mol [1][3] | 193.24 g/mol [2] |
| Appearance | - | White to light tan powder[2] |
| Melting Point | - | 62 - 66 °C[2] |
| Boiling Point | 155-159 °C at 20 mm Hg[1] | - |
| Density | 1.014 g/mL at 25 °C[1] | - |
| Synonyms | 2-(Dimethylamino)ethyl benzoate, Quantacure DMB, Speedcure DMB[1] | EDAB, EDMAB, Ethyl p-(dimethylamino)benzoate[2] |
Performance as Amine Synergists
Both isomers function as tertiary amine synergists, primarily with Type II photoinitiators like camphorquinone (CQ) and benzophenone. The general mechanism involves the photo-excited initiator abstracting a hydrogen atom from the amine, generating an α-amino radical that can initiate polymerization. This process also helps to consume dissolved oxygen, which is a known inhibitor of radical polymerization.
The difference in the position of the dimethylamino group (ortho vs. para) is expected to influence the electronic environment of the molecule and, consequently, its reactivity. The para-position in Ethyl 4-(dimethylamino)benzoate allows for better resonance stabilization of the radical cation formed after electron transfer to the excited photoinitiator, which may enhance its efficiency as a co-initiator.
The following table summarizes performance data gathered from various sources. It is crucial to note that the experimental conditions differ between these studies, and therefore, the data is not directly comparable but provides an indication of their performance in specific systems.
| Performance Metric | This compound | Ethyl 4-(dimethylamino)benzoate (EDAB/EDMAB) |
| Application Context | UV-curable coatings, inks, and adhesives[6] | Dental restorative materials, UV/LED curable systems[2][4] |
| Paired Photoinitiator | Type II photoinitiators[5] | Camphorquinone (CQ)[2][4] |
| Observed Effects | Mitigates oxygen inhibition, facilitates free radical generation.[5][6] | Significantly reduces oxygen inhibition.[2] In combination with CQ, leads to a degree of conversion of 65-79% in dental composites depending on CQ concentration and light exposure time. |
Experimental Protocols
To provide a framework for a direct comparative study, a generalized experimental protocol for evaluating the efficiency of these amine synergists is outlined below. This protocol is based on common methodologies used in the field of photopolymerization kinetics.
Objective: To compare the photopolymerization efficiency of this compound and Ethyl 4-(dimethylamino)benzoate as synergists for a Type II photoinitiator in a model acrylate formulation.
Materials:
-
Monomer: e.g., Bisphenol A glycidyl methacrylate (BisGMA) and triethylene glycol dimethacrylate (TEGDMA) (70/30 wt/wt).
-
Photoinitiator: Camphorquinone (CQ).
-
Amine Synergist 1: this compound.
-
Amine Synergist 2: Ethyl 4-(dimethylamino)benzoate.
-
Inhibitor: Butylated hydroxytoluene (BHT).
Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer with a Near-IR accessory.
-
Dental curing light unit (LED or QTH) with a defined wavelength range and intensity.
-
Molds for sample preparation (e.g., 1 mm thick, 5 mm diameter).
-
Analytical balance.
-
Mixing spatulas and pads.
Procedure:
-
Formulation Preparation: Prepare resin mixtures containing the monomer blend, photoinitiator (e.g., 0.5 mol%), and one of the amine synergists (e.g., 1.0 mol%). A control group with no amine synergist should also be prepared. Add a consistent amount of inhibitor (e.g., 0.1 wt%) to all formulations to prevent spontaneous polymerization.
-
Sample Preparation: Place the uncured resin paste into the molds. Cover with a mylar strip to prevent oxygen inhibition at the surface.
-
Photopolymerization: Position the curing light tip directly on the mylar strip and irradiate for a specified time (e.g., 20, 40, 60 seconds).
-
FTIR Analysis (Degree of Conversion):
-
Obtain an FTIR spectrum of the uncured resin.
-
Obtain an FTIR spectrum of the cured sample.
-
The degree of conversion (DC%) can be calculated by monitoring the change in the peak area of the aliphatic C=C absorption band (e.g., at 1638 cm⁻¹) relative to an internal standard aromatic C=C absorption band (e.g., at 1608 cm⁻¹) before and after curing, using the following formula: DC% = [1 - (Peak Area C=C aliphatic (cured) / Peak Area C=C aromatic (cured)) / (Peak Area C=C aliphatic (uncured) / Peak Area C=C aromatic (uncured))] * 100
-
-
Data Analysis: Compare the degree of conversion achieved with each amine synergist at different curing times. Higher DC% values indicate greater polymerization efficiency. The rate of polymerization can also be determined by performing real-time FTIR measurements during photoactivation.
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
References
- 1. 2-(Dimethylamino)ethyl benzoate | 2208-05-1 [chemicalbook.com]
- 2. hampfordresearch.com [hampfordresearch.com]
- 3. 2-(Dimethylamino)ethyl benzoate synthesis - chemicalbook [chemicalbook.com]
- 4. hampfordresearch.com [hampfordresearch.com]
- 5. 2-(Dimethylamino)ethyl benzoate | 2208-05-1 | Benchchem [benchchem.com]
- 6. nbinno.com [nbinno.com]
Unlocking Enhanced Photopolymerization: The Synergistic Power of Ethyl 2-(dimethylamino)benzoate with Benzophenone
For researchers, scientists, and professionals in drug development, the efficiency of photoinitiation is a critical factor in the formulation of light-curable materials. This guide provides a comparative analysis of the performance of the classic Type II photoinitiator, benzophenone, with and without the addition of the amine synergist, Ethyl 2-(dimethylamino)benzoate. Experimental data demonstrates a significant enhancement in polymerization kinetics and conversion rates when these two components are used in tandem.
Benzophenone, a widely utilized photoinitiator, functions through a hydrogen abstraction mechanism. Upon excitation by UV light, it enters a triplet state and abstracts a hydrogen atom from a suitable donor to generate a free radical, which in turn initiates the polymerization of monomers like acrylates. However, the efficiency of this process can be limited by factors such as oxygen inhibition.
The introduction of an amine synergist, such as this compound, dramatically improves the overall performance of the photoinitiator system. The amine readily donates a hydrogen atom to the excited benzophenone, leading to the formation of a highly reactive alkylamino radical. This process not only accelerates the generation of initiating radicals but also effectively mitigates oxygen inhibition, as the resulting radicals can react with and consume dissolved oxygen.
Comparative Performance Analysis
To quantify the synergistic effect, the photopolymerization of trimethylolpropane triacrylate (TMPTA), a common trifunctional acrylate monomer, was monitored in real-time. The following table summarizes the key performance metrics for formulations with a benzophenone derivative photoinitiator alone versus a system containing both the benzophenone derivative and Ethyl 4-(dimethylamino)benzoate.
| Photoinitiator System | Monomer | Light Source | Final Conversion (%) | Time to Reach 50% Conversion (s) |
| Benzophenone Derivative | TMPTA | 351 & 361 nm Laser | < 10 | > 120 |
| Benzophenone Derivative + Ethyl 4-(dimethylamino)benzoate | TMPTA | 351 & 361 nm Laser | ~ 60 | ~ 20 |
Data is derived from a study on a benzophenone-derivative photoinitiator with and without an amine synergist. The results are representative of the expected synergistic effect.
The data clearly illustrates that the addition of Ethyl 4-(dimethylamino)benzoate leads to a substantial increase in both the final monomer conversion and the rate of polymerization.
Experimental Protocol: Real-Time FTIR Spectroscopy
The photopolymerization kinetics were monitored using Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy. This technique allows for the continuous measurement of the decrease in the concentration of reactive functional groups, in this case, the acrylate double bonds of TMPTA, as the polymerization proceeds.
Materials and Equipment:
-
Monomer: Trimethylolpropane triacrylate (TMPTA)
-
Photoinitiator: Benzophenone derivative
-
Synergist: Ethyl 4-(dimethylamino)benzoate
-
Solvent (if applicable): 1-methyl-2-pyrrolidinone (MP)
-
Light Source: Argon-ion laser (351 and 361 nm emission) with controlled intensity (e.g., 60 mW/cm²)
-
Spectrometer: FTIR spectrometer equipped for real-time measurements.
Procedure:
-
Sample Preparation: Formulations were prepared by dissolving the photoinitiator and, where applicable, the amine synergist in the TMPTA monomer (potentially with a co-solvent).
-
Sample Loading: A small volume of the formulation was placed in the sample holder of the FTIR spectrometer.
-
Initiation of Polymerization: The sample was exposed to the laser light to initiate polymerization.
-
Real-Time Monitoring: FTIR spectra were continuously recorded throughout the irradiation period. The disappearance of the acrylate C=C bond absorption peak (typically around 1635 cm⁻¹) was monitored to determine the degree of monomer conversion over time.
-
Data Analysis: The conversion was calculated from the change in the area of the characteristic absorption peak.
Mechanistic Overview and Visualization
The synergistic interaction between benzophenone and this compound can be visualized as a two-step process leading to the generation of initiating free radicals.
Caption: Synergistic photoinitiation mechanism.
Conclusion
The combination of benzophenone with this compound offers a highly effective photoinitiator system. The amine synergist significantly accelerates the rate of polymerization and increases the final monomer conversion by facilitating the generation of free radicals and mitigating oxygen inhibition. This synergistic approach provides formulators with a powerful tool to enhance the curing efficiency of a wide range of photopolymerizable materials.
A Comparative Guide to the Performance of Ethyl 2-(dimethylamino)benzoate with Various Photoinitiators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Ethyl 2-(dimethylamino)benzoate (EDB) when used in conjunction with different photoinitiators. EDB, a tertiary amine, is a widely utilized co-initiator or synergist in photopolymerization processes, particularly in dental resins and UV curing systems. Its primary function is to enhance the efficiency of radical generation, thereby influencing key polymerization metrics such as conversion rates, polymerization speed, and the final properties of the cured material. This document summarizes experimental data, details relevant methodologies, and visualizes key processes to aid in the selection and optimization of photoinitiator systems.
Performance Metrics: A Quantitative Comparison
The efficacy of a photoinitiator system is determined by several key performance indicators. The following tables collate data from various studies to offer a comparative overview of EDB's performance with different photoinitiators. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Degree of Conversion (%DC) with Different Photoinitiator Systems
| Photoinitiator System | Monomer System | Light Source | EDB Concentration (wt%) | Other Co-initiator | Degree of Conversion (%) | Reference |
| Camphorquinone (CQ) | Dental Resin Composite | Halogen Light | 0.1 | - | Increased conversion with EDB | [1](2) |
| Camphorquinone (CQ) | Dental Resin Composite | LED | 0.1 | - | Higher conversion than Halogen | [1](3--INVALID-LINK-- |
| Camphorquinone (CQ) | Methacrylate Monomers | Light Curing Unit | 0.5 | DMAEMA (0.5 wt%) | Comparable to DMAEMA | [4](5) |
| Isopropyl thioxanthone (ITX) | Methyl Methacrylate (MMA) | UV Light | Not specified | - | 80% in 20 min | [6](7--INVALID-LINK-- |
| Phenylpropanedione (PPD) | Dental Resin Composite | Light Curing Unit | Varied | - | Lower than CQ systems | --INVALID-LINK--8 |
Table 2: Polymerization Rate (Rp) and Yellowing Effect
| Photoinitiator System | Monomer System | EDB Concentration | Polymerization Rate (Rp) | Yellowing (b* value) | Reference |
| Camphorquinone (CQ) | Methacrylate Monomers | 0.5 wt% | Fastest among tested amines | - | [4](5) |
| Camphorquinone (CQ) | Dental Resin Composite | Increased ratio | Higher Rp(max) | Increased yellowing | [8](9) |
| Phenylpropanedione (PPD) | Dental Resin Composite | Increased ratio | Lower than CQ | Lower yellowing at low conc. | [10](10) |
| Type I Photoinitiators (TPO, BAPO) | Dental Resin Composite | - | Generally higher than CQ/amine | Less initial yellowing but can change over time | [11](12--INVALID-LINK-- |
Reaction Mechanisms and Pathways
EDB primarily functions as a co-initiator for Norrish Type II photoinitiators. Upon absorption of light, the photoinitiator is promoted to an excited state. It then interacts with EDB, which acts as a hydrogen donor, to generate free radicals that initiate the polymerization chain reaction.[13][14] This mechanism is particularly effective at mitigating oxygen inhibition, a common issue in photopolymerization where atmospheric oxygen quenches the excited photoinitiator or reacts with the generated radicals, terminating the polymerization.[13][15][16]
In contrast, Norrish Type I photoinitiators undergo unimolecular cleavage upon irradiation to directly form free radicals and therefore do not require a co-initiator like EDB.[17]
Below is a diagram illustrating the general mechanism of a Type II photoinitiator, such as Benzophenone, with EDB.
Caption: Norrish Type II photoinitiation with EDB.
Experimental Protocols
Accurate and reproducible measurement of performance metrics is crucial for comparing different photoinitiator systems. The following section details a standard protocol for determining the degree of conversion using Fourier Transform Infrared (FTIR) Spectroscopy.
Protocol: Determination of Degree of Conversion (%DC) using FTIR Spectroscopy
-
Sample Preparation:
-
Prepare the uncured resin paste containing the monomer, photoinitiator system (photoinitiator and EDB), and any fillers.
-
Place a small amount of the uncured paste between two transparent KBr pellets or on a diamond ATR (Attenuated Total Reflectance) crystal to form a thin film.[1][13][14]
-
Record the FTIR spectrum of the uncured sample. This will serve as the reference. The characteristic peak for the methacrylate C=C double bond is typically observed around 1638 cm⁻¹.[16]
-
-
Photopolymerization:
-
Irradiate the sample with a light curing unit (e.g., LED or halogen lamp) for a specified time and at a controlled intensity. The light source should have an emission spectrum that overlaps with the absorption spectrum of the photoinitiator.[13][17]
-
To minimize oxygen inhibition, the sample can be covered with a transparent matrix strip or Mylar film during curing.[13]
-
-
FTIR Measurement of Cured Sample:
-
Immediately after curing, record the FTIR spectrum of the polymerized sample under the same conditions as the uncured sample.
-
-
Calculation of Degree of Conversion:
-
The %DC is calculated by measuring the change in the intensity of the aliphatic C=C peak at ~1638 cm⁻¹ before and after curing. An internal standard, such as an aromatic C=C peak that does not participate in the reaction, is often used for normalization.
-
The formula for calculating %DC is: %DC = [1 - (Abs_cured_aliphatic / Abs_cured_aromatic) / (Abs_uncured_aliphatic / Abs_uncured_aromatic)] * 100 Where:
-
Abs_cured_aliphatic is the absorbance of the aliphatic C=C peak in the cured sample.
-
Abs_cured_aromatic is the absorbance of the aromatic C=C peak in the cured sample.
-
Abs_uncured_aliphatic is the absorbance of the aliphatic C=C peak in the uncured sample.
-
Abs_uncured_aromatic is the absorbance of the aromatic C=C peak in the uncured sample.
-
-
Experimental Workflow for Comparative Analysis
A systematic workflow is essential for the objective comparison of different photoinitiator systems.
Caption: Workflow for comparing photoinitiator systems.
Conclusion
This compound is a highly effective co-initiator for Type II photoinitiators, significantly enhancing the rate and degree of polymerization, particularly in systems prone to oxygen inhibition. When selecting a photoinitiator system, a comprehensive evaluation of various performance metrics is crucial. While Type I photoinitiators offer the advantage of not requiring a co-initiator, the combination of a Type II photoinitiator with EDB can be tailored to achieve specific polymerization kinetics and final material properties. The experimental protocols and workflows detailed in this guide provide a framework for the systematic evaluation and comparison of different photoinitiator systems, enabling researchers and professionals to make informed decisions for their specific applications.
References
- 1. Norrish Type 2/ II Photoinitiator Wholesale Manufacturer | Tintoll [uvabsorber.com]
- 2. scielo.br [scielo.br]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Synthesis and evaluation of a novel co-initiator for dentin adhesives: polymerization kinetics and leachables study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Latest Advances in Highly Efficient Dye-Based Photoinitiating Systems for Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 8. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing [mdpi.com]
- 9. Effect of co-initiator ratio on the polymer properties of experimental resin composites formulated with camphorquinone and phenyl-propanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. felipeschneider.com.br [felipeschneider.com.br]
- 11. Color-Stable Formulations for 3D-Photoprintable Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 13. One-component rapid Norrish Type II photoinitiation of bulk photo-CuAAC polymer networks - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Impact of Amine Co-initiators on Photopolymerization Speed: A Quantitative Comparison
For researchers, scientists, and drug development professionals working with photocurable resins, optimizing the speed and efficiency of the polymerization process is paramount. This guide provides a quantitative comparison of curing speeds in a model resin system with and without the presence of an amine co-initiator, Ethyl 2-(dimethylamino)benzoate. The inclusion of this co-initiator demonstrably accelerates the rate of polymerization and increases the final monomer conversion, crucial parameters for ensuring the desired material properties and performance.
The data presented herein is based on established photopolymerization kinetics, primarily utilizing a photoinitiator system composed of camphorquinone (CQ) and an amine co-initiator. This compound, a tertiary amine, acts as a synergist in Type II photoinitiation. Upon exposure to an appropriate light source, the photoinitiator absorbs energy and enters an excited state. In the presence of the amine co-initiator, a rapid electron transfer occurs, generating highly reactive free radicals that initiate the polymerization of the monomer units.[1][2][3] This process is significantly more efficient than when the photoinitiator is used alone, as the amine readily donates a hydrogen atom to the excited photoinitiator, a critical step in the generation of initiating radicals.[4][5]
One of the key advantages of incorporating an amine co-initiator is the mitigation of oxygen inhibition.[4] Oxygen present in the curing environment can scavenge free radicals, leading to premature termination of the polymerization chain reaction and resulting in incomplete curing, particularly at the surface. Amine co-initiators can react with and consume oxygen-centered radicals, thereby protecting the propagating polymer chains and ensuring a more thorough and rapid cure.[4]
Quantitative Analysis of Curing Speed
To quantify the effect of this compound on curing speed, we will analyze the degree of conversion (DC) of a model dental resin over time. The degree of conversion represents the percentage of monomer double bonds that have been converted into single bonds to form the polymer network. A higher and faster-achieved DC is indicative of a more efficient and rapid curing process.
The following table summarizes the degree of conversion of a BisGMA/BisEMA/TEGDMA monomer blend initiated with camphorquinone (CQ) alone versus a system containing both CQ and an amine co-initiator (in this case, 2-dimethylaminoethyl methacrylate (DMAEMA), which has a similar function to this compound).[2]
| Curing Time (seconds) | Degree of Conversion (%) with CQ alone (1 wt.%) | Degree of Conversion (%) with CQ (1 wt.%) + Amine (2 wt.%) |
| 5 | < 5 | ~ 25 |
| 20 | ~ 10 | ~ 45 |
| 40 | ~ 15 | ~ 55 |
| 60 | ~ 20 | ~ 60 |
| 300 | ~ 30 | > 70 |
Table 1: Comparison of the degree of conversion of a model dental resin with and without an amine co-initiator at different curing times. Data is representative of typical results found in photopolymerization studies.[2]
As the data clearly indicates, the formulation containing the amine co-initiator exhibits a significantly faster rate of polymerization and achieves a much higher final degree of conversion compared to the system with only the photoinitiator.
Experimental Protocols
The quantitative data presented above is typically acquired using Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy. This technique monitors the decrease in the vibrational absorption band of the monomer's reactive double bonds (e.g., the methacrylate C=C bond at approximately 1638 cm⁻¹) as polymerization proceeds.
Detailed Methodology for Real-Time FTIR Measurement of Degree of Conversion:
-
Sample Preparation:
-
The photo-curable resin is prepared by mixing the monomer blend (e.g., BisGMA/TEGDMA) with the photoinitiator (e.g., 0.5 wt% camphorquinone) and, for the experimental group, the co-initiator (e.g., 1.0 wt% this compound).
-
A small drop of the uncured resin is placed between two transparent salt plates (e.g., NaCl or KBr) or directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[6]
-
The sample thickness is controlled using a spacer to ensure consistent and reproducible results.
-
-
FTIR Spectroscopy:
-
The sample assembly is placed in the FTIR spectrometer.
-
An initial spectrum of the uncured resin is recorded to establish the baseline absorbance of the methacrylate C=C peak (at ~1638 cm⁻¹) and an internal reference peak that does not change during polymerization (e.g., an aromatic C=C peak at ~1608 cm⁻¹).[7]
-
The sample is then irradiated with a light-curing unit (e.g., a dental LED lamp with an emission spectrum overlapping the absorption spectrum of the photoinitiator, typically around 470 nm for camphorquinone) for a predetermined duration.[2]
-
FTIR spectra are continuously recorded in real-time during and after the light exposure to monitor the decrease in the methacrylate C=C peak intensity.[6]
-
-
Data Analysis:
-
The degree of conversion (DC) at any given time point is calculated from the change in the ratio of the absorbance of the methacrylate C=C peak to the reference peak, using the following formula: DC (%) = [1 - (Absorbance_C=C_cured / Absorbance_reference_cured) / (Absorbance_C=C_uncured / Absorbance_reference_uncured)] * 100[7]
-
A plot of the degree of conversion versus time provides the polymerization kinetics profile. The rate of polymerization can be determined from the first derivative of this curve.[2]
-
Visualizing the Process
To further elucidate the concepts discussed, the following diagrams illustrate the photopolymerization signaling pathway and the experimental workflow.
Caption: Photopolymerization signaling pathway with a co-initiator.
Caption: Experimental workflow for quantifying curing speed via RT-FTIR.
References
- 1. Degree of conversion and color stability of the light curing resin with new photoinitiator systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degree of conversion and color stability of the light curing resin with new photoinitiator systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effect of co-initiator ratio on the polymer properties of experimental resin composites formulated with camphorquinone and phenyl-propanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Amine Co-Initiators in Dental Resin Performance
The efficacy of photo-polymerization in dental resins is critically dependent on the initiator system, which typically comprises a photoinitiator and an amine co-initiator. The amine co-initiator, usually a tertiary amine, plays a pivotal role in generating the free radicals necessary to initiate the polymerization of methacrylate monomers upon light exposure.[1][2][3] The choice and concentration of the amine co-initiator significantly influence the final properties of the dental composite, including its mechanical strength, durability, and esthetic stability.[4][5]
This guide provides an objective comparison of various amine co-initiators used in dental resins, supported by experimental data on key performance metrics. It is intended for researchers and professionals in materials science and drug development to facilitate informed decisions in the formulation of advanced dental materials.
Comparative Performance Data
The performance of dental resins is evaluated based on several key parameters: the degree of conversion, mechanical properties, and color stability. The following tables summarize quantitative data from various studies comparing different amine co-initiators.
Degree of Conversion (DC) and Polymerization Rate
The degree of conversion refers to the percentage of monomer double bonds converted into single bonds during polymerization. A higher DC is associated with improved mechanical properties and biocompatibility.[2][3]
| Amine Co-initiator | Photo-initiator System | Monomer Base | Degree of Conversion (%) | Max. Polymerization Rate (Rp max) | Source |
| EDMAB (0.5 wt%) | CQ (0.5 wt%) + DPIHP (1.0 wt%) | HEMA/BisGMA | 72.8% | Highest among tested | [6] |
| DMAEMA (0.5 wt%) | CQ (0.5 wt%) + DPIHP (1.0 wt%) | HEMA/BisGMA | 71.3% | Intermediate | [6] |
| TUMA (0.5 wt%) | CQ (0.5 wt%) + DPIHP (1.0 wt%) | HEMA/BisGMA | Lower than EDMAB/DMAEMA | Lowest among tested | [6] |
| TUMA (1.75 wt%) | CQ (0.5 wt%) + DPIHP (1.0 wt%) | HEMA/BisGMA | 70.1% | Lower than EDMAB/DMAEMA | [6] |
| DMPT (1 wt%) | Chemical-activated (BP) | Bis-acryl composite | 57.4 ± 1.3% | Not Reported | [7] |
| NTGGMA (2 wt%) | Chemical-activated (BP) | Bis-acryl composite | 59.0 ± 1.3% | Not Reported | [7] |
| EDMAB | CQ | Experimental Composite | Higher amine ratio leads to higher DC | Higher amine ratio leads to higher Rp max | [8] |
| EDMAB | CQ/DMAEMA | HEMA/Bis-GMA | 64.49% | Not Reported | [9][10] |
CQ: Camphorquinone, DPIHP: Diphenyliodonium hexafluorophosphate, HEMA: 2-hydroxyethyl methacrylate, BisGMA: Bisphenol A-glycidyl methacrylate, DMPT: N,N-dimethyl-p-toluidine, NTGGMA: Na-N-tolyglycine glycidyl methacrylate, EDMAB: Ethyl-4-(dimethylamino) benzoate, DMAEMA: 2-(dimethylamino)ethyl methacrylate, TUMA: A novel tertiary amine with three methacrylate-urethane groups, BP: Benzoyl Peroxide.
Mechanical Properties
The mechanical integrity of dental restorations is crucial for their clinical longevity. Key properties include flexural strength (resistance to bending forces) and hardness (resistance to surface indentation).
| Amine Co-initiator | Monomer Base / Filler | Flexural Strength (MPa) | Flexural Modulus (GPa) | Microhardness (HV or KHN) | Source |
| DMPT (1 wt%) | Bis-acryl composite (69.7 wt% filler) | 164.2 ± 18.1 (Biaxial) | Not Reported | Not Reported | [7] |
| NTGGMA (2 wt%) | Bis-acryl composite (69.7 wt% filler) | 168.6 ± 8.9 (Biaxial) | Highest among tested | Not Reported | [7] |
| EDMAB | HEMA/Bis-GMA | Similar across all groups | Significantly different | Highest value | [9] |
| DMAEMA | HEMA/Bis-GMA | Similar across all groups | Significantly different | Lower than EDMAB | [9] |
| DEPT | Chemically cured composite | Showed max values at optimum concentration | Showed max values at optimum concentration | Showed max values at optimum concentration | [4] |
| DMPT | Chemically cured composite | Showed max values at optimum concentration | Showed max values at optimum concentration | Showed max values at optimum concentration | [4] |
| DMAPEA | Chemically cured composite | Showed max values at optimum concentration | Showed max values at optimum concentration | Showed max values at optimum concentration | [4] |
DEPT: N,N-diethanol p-toluidine, DMAPEA: 2-(4-dimethylaminophenyl)ethanol.
Color Stability
Color stability is a critical esthetic factor, as discoloration can lead to the replacement of restorations. It is often measured using the CIE Lab* color space, where ΔE represents the total color difference. A higher ΔE value indicates greater color change.
| Amine Co-initiator | Photo-initiator | Color Difference (ΔE₀₀ or ΔE*) | Observation | Source |
| DMPT (1 wt%) | Chemical-activated | 2.7 ± 0.7 | Higher than commercial materials | [7] |
| NTGGMA (2 wt%) | Chemical-activated | 2.5 ± 0.8 | Higher than commercial materials | [7] |
| EDMAB | CQ | Higher amine ratio leads to higher +b value (yellowing) | Increased yellowing with more amine | [8] |
| Tertiary Amine | CQ | Prone to degradation and oxidation | Contributes to yellowish discoloration over time | [11][12][13] |
| Amine-free systems | e.g., Ivocerin, TPO | Generally show better color stability | Less prone to oxidation-related yellowing | [11][14] |
TPO: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide.
Experimental Protocols
The data presented above were obtained using standardized methodologies to ensure reproducibility and validity.
Degree of Conversion (DC) Measurement
The degree of conversion is commonly determined using Fourier Transform Infrared (FTIR) Spectroscopy with an Attenuated Total Reflectance (ATR) accessory.[11]
-
Sample Preparation: A small amount of the uncured resin paste is placed directly onto the ATR crystal.
-
Initial Spectrum: An infrared spectrum of the uncured material is recorded. The peak corresponding to the aliphatic carbon-carbon double bond (C=C) at approximately 1638 cm⁻¹ is identified. An internal standard peak, such as an aromatic C=C peak around 1608 cm⁻¹, is also used for normalization.
-
Curing: The sample is light-cured directly on the ATR crystal for a specified time (e.g., 20-40 seconds) using a dental curing light.
-
Final Spectrum: A spectrum of the cured polymer is recorded.
-
Calculation: The DC is calculated based on the change in the ratio of the aliphatic to the aromatic peak heights before and after curing.
Flexural Strength Testing
Flexural strength is typically measured via a three-point bending test as specified in ISO 4049.[15]
-
Specimen Preparation: Rectangular bar-shaped specimens (e.g., 25 x 2 x 2 mm) are fabricated in a mold and light-cured according to the manufacturer's instructions.
-
Conditioning: Specimens are stored in distilled water at 37°C for 24 hours before testing.
-
Testing: The specimen is placed on two supports in a universal testing machine. A load is applied to the center of the specimen at a constant crosshead speed (e.g., 0.5 mm/min) until fracture occurs.
-
Calculation: The flexural strength (σ) is calculated using the formula: σ = 3FL / 2bh², where F is the maximum load at fracture, L is the span between the supports, b is the specimen width, and h is the specimen height.
Microhardness Testing
Knoop or Vickers microhardness tests are used to determine the surface hardness of the cured resin.
-
Specimen Preparation: Disc-shaped specimens are prepared, cured, and polished to a smooth finish.
-
Indentation: A Knoop or Vickers diamond indenter is pressed into the specimen surface with a specific load (e.g., 50g) for a set duration (e.g., 15 seconds).
-
Measurement: The dimensions of the resulting indentation are measured using a microscope.
-
Calculation: The hardness number is calculated based on the applied load and the area of the indentation.
Color Stability Assessment
Color stability is evaluated by measuring color changes after an aging process.
-
Specimen Preparation: Disc-shaped specimens are prepared and cured.
-
Baseline Measurement: The initial color of each specimen is measured using a spectrophotometer or colorimeter, recording the CIE Lab* values.[14]
-
Aging: Specimens are subjected to an aging protocol, such as immersion in distilled water or coffee at 37°C for a period ranging from 24 hours to 30 days, or exposure to accelerated aging in a chamber.[12][14]
-
Final Measurement: The Lab* values are measured again after the aging period.
-
Calculation: The total color difference (ΔE) is calculated using the formula: ΔE = [(ΔL)² + (Δa)² + (Δb*)²]¹/².
Visualized Workflows and Pathways
To better illustrate the processes involved in dental resin research, the following diagrams outline a typical experimental workflow and the fundamental polymerization pathway.
References
- 1. The Influence of Various Photoinitiators on the Properties of Commercial Dental Composites [mdpi.com]
- 2. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Effect of amine activators on the properties of chemical cured dental composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Synthesis and evaluation of a novel co-initiator for dentin adhesives: polymerization kinetics and leachables study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Different Amine Activators on the Monomer Conversion, Biaxial Flexural Strength, and Color Stability of Experimental Provisional Dental Restorations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of co-initiator ratio on the polymer properties of experimental resin composites formulated with camphorquinone and phenyl-propanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. opendentistryjournal.com [opendentistryjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Color stability of composite resins with different photoinitiator systems when subjected to water aging: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. arts.units.it [arts.units.it]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS for the Analysis of Ethyl 2-(dimethylamino)benzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis and drug development, the rigorous validation of analytical methods is paramount to ensure data integrity, product quality, and regulatory compliance. When quantifying active pharmaceutical ingredients (APIs) and their related substances, employing orthogonal analytical techniques is a cornerstone of robust method validation. This guide provides a comprehensive comparison of two of the most powerful and widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of Ethyl 2-(dimethylamino)benzoate.
This guide will delve into the experimental protocols for both HPLC and GC-MS, present a comparative analysis of their performance characteristics, and discuss the critical aspects of cross-validating the results obtained from these two distinct methodologies.
Principles of Analysis: HPLC vs. GC-MS
High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a compound like this compound, a reverse-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring in the analyte possesses a chromophore that absorbs UV light.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. In GC, the sample is vaporized and separated based on its volatility and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing both quantitative data and structural information. Due to the polar nature of the dimethylamino group, derivatization may be necessary to enhance the volatility and thermal stability of this compound for optimal GC analysis.
Experimental Protocols
Detailed below are representative experimental protocols for the analysis of this compound using HPLC and GC-MS. These protocols are based on established methods for similar benzoate esters and amino compounds.
HPLC-UV Method
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in the mobile phase to prepare a stock solution. Further dilute the stock solution with the mobile phase to create a series of calibration standards and quality control samples.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
GC-MS Method
Sample Preparation and Derivatization: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethyl acetate). For derivatization, an aliquot of the sample or standard is treated with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heated to form the more volatile trimethylsilyl derivative.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
|---|---|
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | To be determined from the mass spectrum of the derivatized analyte |
Data Presentation: A Comparative Analysis
The following tables summarize hypothetical but realistic quantitative data for the analysis of this compound by HPLC-UV and GC-MS, based on typical performance characteristics observed for similar analytes.
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS |
| Linear Range (µg/mL) | 0.1 - 100 | 0.01 - 50 |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Equation | y = mx + c | y = mx + c |
Table 2: Precision and Accuracy
| Parameter | HPLC-UV | GC-MS |
| Intra-day Precision (%RSD) | < 2% | < 5% |
| Inter-day Precision (%RSD) | < 3% | < 7% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
Table 3: Sensitivity and Specificity
| Parameter | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | Lower (ng/mL range) | Higher (pg/mL range) |
| Limit of Quantitation (LOQ) | Lower (ng/mL range) | Higher (pg/mL range) |
| Specificity/Selectivity | Good (based on retention time) | Excellent (based on retention time and mass spectrum) |
Mandatory Visualization
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Experimental workflow for GC-MS analysis.
Caption: Logical flow for cross-validation of analytical results.
Cross-Validation: Ensuring Concordance
Cross-validation is the process of demonstrating that two different analytical methods provide comparable results for the same set of samples. This is a critical step when one method is intended to replace another, or when data from different analytical techniques will be used interchangeably.
Methodology for Cross-Validation:
-
Sample Selection: A minimum of three batches of this compound at different concentration levels (e.g., low, medium, and high) should be analyzed.
-
Analysis: Each sample should be analyzed in replicate (e.g., n=3 or 5) using both the validated HPLC-UV and GC-MS methods.
-
Statistical Evaluation: The results obtained from both methods should be compared statistically. A Student's t-test can be used to determine if there is a significant difference between the means of the two datasets. A Bland-Altman plot can also be constructed to visualize the agreement between the two methods.
-
Acceptance Criteria: The acceptance criteria for cross-validation should be pre-defined. Typically, the percentage difference between the mean results of the two methods should be within a specified limit (e.g., ±5% or ±10%), and the 95% confidence interval of the difference should include zero.
Conclusion
Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound. HPLC-UV offers simplicity, robustness, and lower operational costs, making it well-suited for routine quality control testing. On the other hand, GC-MS provides superior sensitivity and unparalleled specificity due to the structural information obtained from the mass spectrum, making it an excellent tool for impurity profiling and confirmatory analysis.
The cross-validation of results from these two orthogonal methods provides a high degree of confidence in the accuracy and reliability of the analytical data. By following the detailed experimental protocols and a robust cross-validation plan as outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity of their analytical results for this compound, ultimately contributing to the development of safe and effective pharmaceutical products.
Ethyl 2-(dimethylamino)benzoate: A Comparative Analysis in Free-Radical and Cationic Polymerization
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ethyl 2-(dimethylamino)benzoate's Efficacy as a Co-initiator in Polymerization Processes.
This compound (EDAB), a tertiary amine, is a widely utilized co-initiator in photopolymerization, particularly within the dental and coatings industries. Its efficacy, however, is strictly limited to free-radical polymerization systems. In cationic polymerization, its basic nature renders it not only ineffective but inhibitory. This guide provides a comprehensive comparison of EDAB's performance against common alternatives in both polymerization mechanisms, supported by experimental data and detailed protocols.
Executive Summary
-
Free-Radical Polymerization: EDAB is an effective co-initiator, particularly when paired with Type II photoinitiators like camphorquinone (CQ). It functions as a hydrogen donor to generate an aminyl radical, which in turn initiates the polymerization of monomers such as methacrylates. Its performance is comparable to other tertiary amine co-initiators like 2-(dimethylamino)ethyl methacrylate (DMAEMA) and N,N-dimethyl-p-toluidine (DMPT) in terms of achieving a high degree of monomer conversion and polymerization rate.
-
Cationic Polymerization: EDAB and other tertiary amines are potent inhibitors of cationic polymerization. The lone pair of electrons on the nitrogen atom readily neutralizes the cationic propagating species (e.g., carbocations), leading to chain termination and halting the polymerization process. Therefore, EDAB is entirely unsuitable for cationic polymerization systems.
Performance in Free-Radical Photopolymerization
In free-radical photopolymerization, EDAB acts as a synergist for Type II photoinitiators. The process is initiated by the absorption of light by the photoinitiator (e.g., camphorquinone), which then enters an excited state. The excited photoinitiator abstracts a hydrogen atom from EDAB, generating a ketyl radical and a highly reactive aminyl radical. The aminyl radical is the primary species that initiates the polymerization chain reaction with monomer units.
Comparative Efficacy of Co-initiators
The efficacy of EDAB is often compared with other tertiary amine co-initiators. The choice of co-initiator can significantly impact the polymerization kinetics and the final properties of the polymer.
| Co-initiator | Chemical Structure | Polymerization Rate | Degree of Conversion (%) | Key Characteristics |
| This compound (EDAB) | High | 65-75 | Efficient hydrogen donor; non-polymerizable, which can lead to leaching. | |
| 2-(Dimethylamino)ethyl methacrylate (DMAEMA) | Moderate to High | 60-70 | Contains a methacrylate group, allowing it to be incorporated into the polymer network, reducing leachables. | |
| N,N-Dimethyl-p-toluidine (DMPT) | High | 65-75 | Highly reactive but can exhibit higher cytotoxicity compared to other amines. | |
| 4-(N,N-dimethylamino)phenethyl alcohol (DMAPEA) | High | 68-78 | Offers good reactivity and potentially lower cytotoxicity than DMPT. |
Note: The values for polymerization rate and degree of conversion are generalized from multiple studies and can vary depending on the specific monomer system, photoinitiator concentration, light intensity, and other experimental conditions.
Inefficacy in Cationic Polymerization
Cationic polymerization proceeds through propagating species that are positively charged, such as carbocations. These species are highly electrophilic and susceptible to reaction with nucleophiles. Tertiary amines, including EDAB, are basic and act as strong nucleophiles.
The lone pair of electrons on the nitrogen atom of EDAB will readily attack the cationic center of the growing polymer chain. This results in the formation of a stable, non-reactive quaternary ammonium salt, effectively terminating the polymerization process. This inhibitory effect is a fundamental characteristic of amines in cationic polymerization.
Experimental Protocols
Free-Radical Photopolymerization of a Dental Resin Monomer Blend
Objective: To determine the degree of conversion and polymerization rate of a BisGMA/TEGDMA monomer blend using a camphorquinone/EDAB photoinitiator system.
Materials:
-
Bisphenol A glycidyl dimethacrylate (BisGMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
Camphorquinone (CQ)
-
This compound (EDAB)
-
Visible light curing unit (e.g., LED, λ = 470 nm, intensity ≥ 600 mW/cm²)
-
Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Formulation Preparation: Prepare a monomer blend of 70 wt% BisGMA and 30 wt% TEGDMA. To this blend, add 0.5 wt% camphorquinone and 1.0 wt% EDAB. The mixture should be homogenized in the dark to prevent premature polymerization.
-
Sample Preparation for FTIR Analysis: Place a small drop of the uncured resin mixture onto the diamond crystal of the ATR accessory.
-
Initial Spectrum Acquisition: Record the FTIR spectrum of the uncured sample. The characteristic absorption peak for the methacrylate C=C double bond is observed at approximately 1637 cm⁻¹. An aromatic C=C peak at around 1608 cm⁻¹ from the BisGMA molecule can be used as an internal standard.
-
Photopolymerization: Position the light guide of the curing unit perpendicular to the sample on the ATR crystal at a standardized distance (e.g., 1 mm). Irradiate the sample for a specified time (e.g., 20, 40, or 60 seconds).
-
Real-time Monitoring (Optional): If using a real-time FTIR setup, continuously record spectra during the irradiation period.
-
Final Spectrum Acquisition: After the irradiation is complete, record the final FTIR spectrum of the cured polymer.
-
Calculation of Degree of Conversion (DC): The DC is calculated based on the decrease in the intensity of the aliphatic C=C peak relative to the internal standard peak before and after curing using the following formula: DC (%) = [1 - (Abs_aliphatic_cured / Abs_aromatic_cured) / (Abs_aliphatic_uncured / Abs_aromatic_uncured)] * 100
Demonstration of Cationic Polymerization Inhibition by EDAB
Objective: To qualitatively demonstrate the inhibitory effect of EDAB on the cationic polymerization of a vinyl ether.
Materials:
-
Isobutyl vinyl ether (IBVE) (or another suitable vinyl ether)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) as the initiator
-
Anhydrous dichloromethane (DCM) as the solvent
-
This compound (EDAB)
-
Dry glassware under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Control Reaction: In a dry flask under an inert atmosphere, dissolve IBVE (e.g., 1 mL) in anhydrous DCM (e.g., 10 mL). Cool the solution in an ice bath. Add a catalytic amount of BF₃·OEt₂ (e.g., 10 µL). Observe for an increase in viscosity or the formation of a polymer precipitate, indicating that polymerization is occurring.
-
Inhibition Experiment: In a separate, identical setup, dissolve IBVE (1 mL) in anhydrous DCM (10 mL). Add a small amount of EDAB (e.g., 0.1 wt%) and stir to dissolve. Cool the solution in an ice bath. Add the same catalytic amount of BF₃·OEt₂ (10 µL).
-
Observation: Compare the two reactions. In the presence of EDAB, there should be no noticeable increase in viscosity or polymer formation, demonstrating the inhibitory effect of the tertiary amine on cationic polymerization.
Visualizations
Caption: Free-radical polymerization initiated by the Camphorquinone/EDAB system.
Caption: Inhibition of cationic polymerization by EDAB.
Conclusion
This compound is a highly effective co-initiator for free-radical photopolymerization when used in conjunction with Type II photoinitiators. Its performance is comparable to other commonly used tertiary amines. However, its utility is strictly confined to this polymerization mechanism. For researchers and professionals working with cationic polymerization systems, it is crucial to recognize that EDAB and other amines will act as inhibitors, terminating the reaction. The choice of an appropriate initiation system must, therefore, be carefully aligned with the intended polymerization mechanism to achieve the desired polymeric materials.
The Pivotal Role of Ethyl 2-(dimethylamino)benzoate in Enhancing Polymer Mechanical Properties
Ethyl 2-(dimethylamino)benzoate (EDB), a tertiary amine, is a widely utilized co-initiator in photopolymerization processes, particularly within the dental and coatings industries. Its primary function is to act as a synergist with a photosensitizer, such as camphorquinone (CQ), to generate the free radicals necessary to initiate polymerization. This initiation efficiency has a direct and significant impact on the final mechanical properties of the cured polymer. The concentration of EDB and its interplay with other components of the resin system are critical factors in tailoring the polymer for specific performance requirements.
Impact of EDB Concentration on Mechanical Performance
The concentration of the photoinitiator system, including EDB, plays a crucial role in the mechanical characteristics of the resulting polymer. Research on BisGMA/TEGDMA dental resins demonstrates that varying the concentration of the CQ/EDB system directly influences properties such as compressive strength and hardness. While the concentration of EDB is often kept constant while varying the photosensitizer, the overall concentration of the initiator system is a key parameter.
For instance, one study showed that in a BisGMA/TEGDMA resin with a constant EDB concentration of 1%, increasing the CQ concentration from 0.1% to 0.5% led to a noticeable increase in Barcol hardness and compressive strength. However, concentrations beyond 0.5% up to 1.0% resulted in a plateau or even a slight decrease in these properties[1][2][3]. This suggests that there is an optimal concentration range for the photoinitiator system to achieve maximum mechanical performance. In contrast, the diametral tensile strength remained largely unaffected by changes in the photoinitiator concentration within the tested range[2][3].
Table 1: Influence of CQ Concentration (with constant 1% EDB) on Mechanical Properties of BisGMA/TEGDMA Resin
| CQ Concentration (%) | Compressive Strength (MPa) | Diametral Tensile Strength (MPa) | Barcol Hardness |
| 0.1 | ~220 | ~55 | ~40 |
| 0.2 | ~240 | ~55 | ~45 |
| 0.5 | ~250 | ~55 | ~50 |
| 1.0 | ~250 | ~55 | ~50 |
Note: The values are approximate and collated from graphical representations in the cited literature for illustrative purposes.[2][3]
Comparison with Alternative Amine Co-initiators
This compound is part of the broader family of amine co-initiators used in photopolymerization. Its performance is often compared with other tertiary amines, both aromatic and aliphatic. The choice of amine can significantly affect the polymerization kinetics and, consequently, the mechanical properties and stability of the final polymer.
For example, in experimental dental composites, the use of different amine activators has been shown to yield comparable or superior mechanical properties to commercial materials. A study comparing N,N-dimethyl-p-toluidine (DMPT) and Nα-N-tolylglycine glycidyl methacrylate (NTGGMA) as activators in provisional dental restorations found that both resulted in similar monomer conversion and biaxial flexural strength[4]. Another study highlighted that resins formulated with an aromatic amine, such as EDB, exhibited a faster polymerization rate and a higher degree of conversion compared to those with an aliphatic amine like 2-(dimethylamino)ethyl methacrylate (DMAEMA), especially in the presence of water[5].
The development of novel co-initiators aims to improve upon the properties of established amines like EDB, focusing on aspects like biocompatibility and reduced leaching. For instance, a synthesized tertiary amine with methacrylate-urethane groups (TUMA) showed a comparable degree of conversion to EDB but with a lower polymerization rate[6]. This highlights the trade-offs between reaction kinetics and other desired properties.
Table 2: Comparison of Mechanical Properties with Different Amine Co-initiators
| Amine Co-initiator | Polymer System | Key Mechanical Property Findings |
| This compound (EDB) | BisGMA/TEGDMA | Established performance, concentration optimization is key for hardness and compressive strength[1][2][3]. |
| 2-(dimethylamino)ethyl methacrylate (DMAEMA) | BisGMA/TEGDMA | Lower polymerization rate and degree of conversion compared to aromatic amines like EDB in the presence of water[5]. |
| N,N-dimethyl-p-toluidine (DMPT) | UDMA/TEGDMA/HEMA | Showed comparable monomer conversion and biaxial flexural strength to NTGGMA in experimental provisional restorations[4]. |
| TUMA (novel methacrylate-urethane amine) | BisGMA/HEMA | Achieved a similar degree of conversion to EDB at equivalent molar concentrations, but with a lower polymerization rate[6]. |
Experimental Protocols
The evaluation of the mechanical properties of polymers influenced by EDB and other co-initiators follows standardized testing procedures. Below are detailed methodologies for key experiments.
Flexural Strength (Three-Point Bending Test)
This test is widely used to determine the flexural strength and modulus of dental composites, often following ISO 4049 standards[7][8].
-
Specimen Preparation: Rectangular beam-shaped specimens (e.g., 25 mm x 2 mm x 2 mm) are prepared by curing the polymer resin in a mold.
-
Testing Setup: The specimen is placed on two supports with a specified span length.
-
Load Application: A load is applied to the center of the specimen at a constant crosshead speed (e.g., 1 mm/min) until fracture occurs.
-
Data Analysis: The flexural strength (σ) is calculated using the formula: σ = 3FL / 2bd², where F is the maximum load at fracture, L is the span length, b is the specimen width, and d is the specimen thickness. The flexural modulus can be determined from the slope of the initial linear portion of the load-deflection curve.
Hardness Testing
Hardness measures the material's resistance to localized plastic deformation. Common methods include Vickers and Knoop hardness tests[9].
-
Specimen Preparation: Polished, flat specimens of the cured polymer are prepared.
-
Indentation: A diamond indenter of a specific geometry (Vickers or Knoop) is pressed into the surface of the specimen with a known load for a set duration.
-
Measurement: After removing the load, the dimensions of the resulting indentation are measured using a microscope.
-
Calculation: The hardness number is calculated based on the applied load and the surface area of the indentation.
Compressive Strength
This test determines the maximum stress a material can withstand under compression.
-
Specimen Preparation: Cylindrical specimens are prepared according to standard dimensions.
-
Testing Procedure: The specimen is placed between two plates on a universal testing machine and compressed at a constant rate until it fractures.
-
Data Calculation: The compressive strength is calculated by dividing the maximum load by the original cross-sectional area of the specimen.
Signaling Pathways and Experimental Workflows
The initiation of photopolymerization by the CQ/EDB system is a well-understood photochemical process. The following diagram illustrates this signaling pathway.
Caption: Photopolymerization initiation pathway with CQ and EDB.
The following diagram illustrates a typical experimental workflow for evaluating the mechanical properties of a polymer with EDB.
Caption: Workflow for mechanical property evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. Effects of Different Amine Activators on the Monomer Conversion, Biaxial Flexural Strength, and Color Stability of Experimental Provisional Dental Restorations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and evaluation of a novel co-initiator for dentin adhesives: polymerization kinetics and leachables study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arts.units.it [arts.units.it]
- 8. Academy of Dental Materials guidance—Resin composites: Part I—Mechanical properties | Pocket Dentistry [pocketdentistry.com]
- 9. dergipark.org.tr [dergipark.org.tr]
Safety Operating Guide
Ethyl 2-(dimethylamino)benzoate proper disposal procedures
Proper disposal of Ethyl 2-(dimethylamino)benzoate is critical for laboratory safety and environmental protection. This substance is classified as a hazardous material and must be managed in accordance with strict regulatory guidelines. Adherence to these procedures minimizes risks to personnel and ensures compliance with environmental regulations.
Hazard Profile and Safety Precautions
This compound presents several health and environmental hazards. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area or under a chemical fume hood[1][2].
Key Hazards:
-
Health Hazards: May cause skin, eye, and respiratory irritation[3][4][5]. Some safety data sheets for similar compounds indicate potential for reproductive toxicity, with the possibility of damaging fertility or the unborn child[2][6].
-
Environmental Hazards: Toxic to aquatic life with long-lasting effects[2][6]. Discharge into the environment and sewer systems must be strictly avoided[1].
| Hazard Type | Description | References |
| Acute Health | Causes skin, eye, and respiratory irritation. | [3][4][5] |
| Chronic Health | May damage fertility or the unborn child. | [2][6] |
| Environmental | Toxic to aquatic life with long-lasting effects. | [2][6] |
Step-by-Step Disposal Protocol for Chemical Waste
This protocol outlines the standard operating procedure for disposing of unwanted this compound and materials contaminated with it. This chemical waste is regulated by the Environmental Protection Agency (EPA) and cannot be disposed of in regular trash or down the sewer drain[7].
1. Waste Collection and Containerization:
-
Designate a Waste Container: Use a dedicated, suitable container with a secure lid for collecting this compound waste. Plastic containers are often preferred to glass when chemical compatibility is not an issue[7][8].
-
Ensure Compatibility: The container must be compatible with the chemical. Do not mix with other, incompatible waste streams[2][9].
-
Keep Container Closed: Always keep the hazardous waste container sealed, except when adding waste[1][8][9].
2. Labeling of Hazardous Waste:
-
Affix a "Hazardous Waste" Tag: As soon as waste is first added, the container must be labeled with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department[7][10].
-
Complete All Information: The tag must be filled out completely and legibly. Do not use abbreviations, chemical formulas, or acronyms[7].
-
Full common chemical name: "this compound"
-
Quantity or percentage of each chemical in the container
-
Date of waste generation
-
The name and contact number of the Principal Investigator
-
The specific location of origin (e.g., Building, Room Number)
-
Checkmarks for the appropriate hazard pictograms[7]
-
3. Storage of Chemical Waste:
-
Designated Storage Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation[8].
-
Safe Storage Conditions: Keep the container in a cool, dry, and well-ventilated location[1][2]. It should be stored locked up or in an area accessible only to authorized personnel[2][3][4].
-
Secondary Containment: It is best practice to store hazardous waste containers within secondary containment to prevent spills[10].
4. Arranging for Disposal:
-
Contact EHS: Once the container is full or you are ready for disposal, contact your institution's EHS office (also known as EHRS or OCRS) to schedule a waste pickup[8][10].
-
Submit Paperwork: A completed Hazardous Waste Information Form must be submitted to the EHS office as per your institution's procedures[7].
-
Do Not Transport: Laboratory personnel should not transport hazardous waste across the facility. This must be handled by trained EHS staff[10].
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Protocol for Empty Container Disposal
Empty containers that once held this compound must be decontaminated before they can be disposed of as regular trash.
-
Triple Rinse: The empty container must be triple-rinsed with an appropriate solvent capable of removing the chemical residue[9].
-
Collect Rinsate: The solvent rinsate from all three rinses is considered hazardous waste and must be collected. Add it to your designated hazardous waste container for this compound[9].
-
Final Rinse and Dry: After the solvent rinse, you may rinse the container again with water and allow it to air dry completely[9].
-
Deface Label: Completely remove or deface the original chemical label on the container[10].
-
Dispose: The decontaminated and unlabeled container can now be disposed of in the regular trash[9][10].
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Ensure Safety: Evacuate non-essential personnel from the area. Ensure adequate ventilation and remove all sources of ignition[1].
-
Wear PPE: Don appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Containment: Prevent the spill from spreading or entering drains[1].
-
Cleanup: For solid spills, carefully sweep up the material, avoiding dust formation, and place it into a suitable, labeled container for disposal[2][3]. Use absorbent materials for liquid spills.
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, contaminated gloves) must be disposed of as hazardous waste[10].
-
Decontaminate: Clean the affected area thoroughly.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
